Product packaging for Nitrofurantoin (sodium)(Cat. No.:)

Nitrofurantoin (sodium)

Número de catálogo: B12393709
Peso molecular: 261.15 g/mol
Clave InChI: IGEOXMZNNDNZOY-JSGFVSQVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Overview of the Chemical Compound's Significance in Antimicrobial Research

Nitrofurantoin (B1679001) holds a significant position in antimicrobial research primarily due to its enduring efficacy and unique mechanism of action, which has resulted in a low rate of acquired bacterial resistance over decades of use. wikipedia.orgncats.ioresearchgate.net Its importance has been amplified in the current era of widespread antibiotic resistance to other agents like fluoroquinolones and trimethoprim/sulfamethoxazole. wikipedia.orgresearchgate.net

The compound's antimicrobial activity is broad, covering a range of Gram-positive and Gram-negative bacteria. toku-e.comncats.io Research has established its effectiveness against common uropathogens, particularly Escherichia coli. toku-e.compatsnap.com The mechanism of action is multifaceted; inside the bacterial cell, nitrofurantoin is rapidly reduced by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates. ncats.iodrugbank.com These intermediates are known to inhibit multiple biochemical processes crucial for the bacteria, including the citric acid cycle, and the synthesis of DNA, RNA, and cell wall proteins. drugbank.comdrugbank.com This multi-targeted approach is believed to be a primary reason for the slow development of significant bacterial resistance. wikipedia.orgdrugbank.com

Nitrofurantoin sodium, as a water-soluble form, is valuable in in vitro microbiological studies, including antimicrobial susceptibility testing (AST) to determine Minimum Inhibitory Concentration (MIC) values against various microbial isolates. toku-e.com

Table 1: Antimicrobial Spectrum of Nitrofurantoin

Bacterial GroupSusceptible OrganismsGenerally Resistant Organisms
Gram-positive Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus saprophyticus, Enterococcus faecalis, Streptococci, CorynebacteriumNot specified
Gram-negative Escherichia coli, Enterobacter species, Neisseria species, Salmonella species, Shigella speciesMost strains of Proteus spp. and Pseudomonas aeruginosa
Data sourced from multiple research findings. toku-e.comncats.io

Historical Context of Nitrofurantoin Research and Development

The journey of nitrofurantoin began in the mid-20th century. It was first synthesized in 1952, with a patent awarded to Kenyon J. Hayes at Eaton Laboratories. acs.org The drug was subsequently introduced for medical use in 1953. wikipedia.orgacs.org

Early research focused on establishing its synthesis and antibacterial properties. The synthesis process has evolved over time but traditionally involves the condensation of 1-aminohydantoin (B1197227) with 5-nitro-2-furaldehyde (B57684). oup.com A described synthesis method involves preparing 1-aminohydantoin from the reaction of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide. oup.com Another patented method describes reacting aminohydantoin with 5-nitrofurfural diethyl ester in the presence of hydrochloric acid and a catalyst. google.com

The sodium salt of nitrofurantoin is noted in research for its utility in preparing parenteral formulations due to its solubility characteristics. researchgate.net Throughout its history, nitrofurantoin has been a staple in the study of urinary tract infections, and its relevance has prompted continued research, leading to its repositioning in clinical guidelines as a first-line therapy for certain infections. patsnap.comfrontiersin.org

Scope and Limitations of Current Academic Inquiry on Nitrofurantoin (sodium)

Current academic research on nitrofurantoin and its sodium salt is diverse, addressing both its established utility and emerging challenges. A primary focus is on the mechanisms of bacterial resistance. Although resistance remains relatively low, studies are investigating the specific genetic mutations, particularly in the bacterial nitroreductase genes nfsA and nfsB, that confer resistance. researchgate.net Understanding these pathways is crucial for surveillance and for preserving the compound's long-term effectiveness. researchgate.net

Another expanding area of inquiry is the environmental impact of nitrofurantoin. As a widely used antibiotic, its presence in wastewater has prompted studies on its degradation and interaction with environmental bacterial strains. mdpi.com Research has shown that some microorganisms in activated sludge can utilize nitrofurantoin as a carbon source, highlighting a potential for bioremediation. mdpi.com

Furthermore, research into the physicochemical properties of nitrofurantoin continues. Studies on its crystal structure, including the identification of different polymorphs and the formation of cocrystals, aim to understand and improve properties like solubility and bioavailability. researchgate.net The sodium salt is part of this area of study, valued for its enhanced water solubility. toku-e.comresearchgate.net

Table 2: Key Areas of Current Nitrofurantoin Research

Research AreaFocus of InquiryKey Findings/Objectives
Bacterial Resistance Investigating mutations in nitroreductase genes (nfsA, nfsB); studying the role of efflux pumps. researchgate.netfrontiersin.orgTo understand the molecular basis of resistance and predict its emergence.
Environmental Science Studying the degradation of nitrofurantoin in wastewater and its effect on environmental microbes. mdpi.comTo assess the environmental footprint and potential for bioremediation.
Pharmaceutical Science Analysis of crystalline forms (polymorphs, cocrystals) and salts (e.g., sodium salt) to modify physical properties. researchgate.netTo improve characteristics such as solubility for different applications.
Synergistic Effects Exploring combinations with other bioactive compounds like plant extracts and nanoparticles. nih.govTo enhance antibacterial efficacy and potentially repurpose the antibiotic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4NaO5 B12393709 Nitrofurantoin (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C8H6N4NaO5

Peso molecular

261.15 g/mol

InChI

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3+;

Clave InChI

IGEOXMZNNDNZOY-JSGFVSQVSA-N

SMILES isomérico

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].[Na]

SMILES canónico

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na]

Origen del producto

United States

Molecular and Biochemical Mechanisms of Action of Nitrofurantoin

Enzymatic Activation Pathways

The conversion of nitrofurantoin (B1679001) into its active, cytotoxic form is a key process mediated by specific bacterial enzymes. This activation is a prerequisite for its antibacterial activity.

Nitrofurantoin is reduced by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases. trc-p.nlfda.govwikipedia.org In many susceptible bacteria, including Escherichia coli, two key nitroreductases, NfsA and NfsB, are responsible for this activation. nih.govportlandpress.comnih.gov NfsA is considered the major nitroreductase, while NfsB is a minor contributor. portlandpress.comasm.org The presence and activity of these enzymes are crucial; mutations in the genes encoding NfsA and NfsB can lead to resistance to nitrofurantoin. portlandpress.comnih.govasm.org These enzymes catalyze the reduction of the nitro group on the nitrofurantoin molecule, a critical step in its bioactivation. nih.gov

The enzymatic reduction of nitrofurantoin's nitro group by nitroreductases leads to the formation of several highly reactive intermediates. trc-p.nlnih.gov These include nitro-anion-free radicals and, upon further reduction, hydroxylamine. nih.govnih.gov These transient and unstable molecules are electrophilic and can react with a wide array of cellular macromolecules, leading to widespread cellular damage. drugbank.comnih.gov The generation of these reactive species is central to the drug's bactericidal effect. nih.govpatsnap.com

The reduction of nitrofurantoin can proceed through different pathways. Type I, or oxygen-insensitive nitroreductases like NfsA and NfsB, primarily catalyze a two-electron reduction of the nitro group, which is thought to proceed via two successive single-electron transfers. manchester.ac.uk This process avoids the formation of a free nitro-anion radical that can be re-oxidized by molecular oxygen, thus allowing the reaction to proceed efficiently under both aerobic and anaerobic conditions. manchester.ac.uk

Conversely, one-electron reduction can also occur, particularly mediated by enzymes like cytochrome P450 reductase. researchgate.netnih.gov This process generates a nitro-anion radical which, in the presence of oxygen, can transfer an electron to molecular oxygen to form a superoxide (B77818) radical, regenerating the parent nitrofurantoin molecule in a process known as redox cycling. researchgate.netnih.gov While this can contribute to oxidative stress, the primary antibacterial mechanism is believed to be driven by the multi-electron reduction products that damage intracellular targets. nih.gov

Reduction TypeKey EnzymesPrimary OutcomeOxygen Sensitivity
Two-Electron Reduction NfsA, NfsBGeneration of highly reactive intermediates that damage macromoleculesOxygen-insensitive
One-Electron Reduction Cytochrome P450 ReductaseFormation of nitro-anion radicals, leading to redox cycling and superoxide productionOxygen-sensitive (radical can be re-oxidized)

The activity of bacterial nitroreductases such as NfsA and NfsB is dependent on the presence of a flavin cofactor, specifically Flavin Mononucleotide (FMN). nih.govportlandpress.com FMN is a derivative of riboflavin (B1680620) (vitamin B2) and acts as a prosthetic group for these enzymes, participating in the electron transfer process. wikipedia.org The nitroreductases utilize reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as electron donors to reduce the FMN cofactor, which in turn reduces the nitrofurantoin substrate. nih.gov The biosynthesis of FMN is therefore essential for the activation of nitrofurantoin, and mutations in the genes involved in FMN synthesis can also confer resistance. portlandpress.com

Macromolecular Targeting and Inhibition

The reactive intermediates generated from the reduction of nitrofurantoin are non-specific and can damage a variety of cellular components, leading to the inhibition of essential life processes.

One of the primary targets of the activated nitrofurantoin intermediates is bacterial DNA. wikipedia.orgpatsnap.com These reactive species can cause damage to the DNA structure, leading to strand breakage. patsnap.com Studies have shown that nitrofurantoin can bind to bacterial DNA, potentially through intercalation, which is the insertion of a molecule between the base pairs of the DNA helix. nih.gov This interaction can elevate the thermal melting temperature of the DNA and inhibit the action of enzymes like DNase. nih.gov The damage to the DNA template and the inhibition of enzymes involved in DNA replication ultimately lead to the cessation of DNA synthesis, preventing the bacteria from multiplying and contributing to cell death. trc-p.nlpatsnap.com

Alteration of Bacterial Ribosomal Proteins and Ribonucleic Acid (RNA) Synthesis Inhibition

Beyond its effects on DNA, nitrofurantoin also targets the machinery of protein synthesis. The reactive intermediates generated from the drug's activation can chemically modify and inactivate crucial components of the bacterial ribosome, leading to a shutdown of protein production. patsnap.comoup.com

The reactive electrophilic intermediates of nitrofurantoin non-specifically attack bacterial ribosomal proteins. oup.com This attack alters the structure and function of the ribosomes, which are the cellular factories responsible for protein synthesis. patsnap.com The consequence of this ribosomal damage is a complete inhibition of protein synthesis, which is essential for bacterial growth and survival. oup.com By disrupting the production of essential proteins, nitrofurantoin effectively cripples the bacterial cell's ability to carry out vital functions. patsnap.com Furthermore, the drug's intermediates also inhibit the synthesis of ribonucleic acid (RNA), further contributing to the cessation of protein production. drugbank.comnih.gov

Inhibition of Cell Wall Synthesis Pathways

The integrity of the bacterial cell wall is crucial for survival, providing structural support and protection from the external environment. Nitrofurantoin has been shown to interfere with the synthesis of this essential structure. patsnap.comquizlet.com The reactive intermediates generated during the reduction of nitrofurantoin can alter the structure and function of cell wall components. patsnap.com This disruption compromises the integrity of the bacterial cell wall, rendering the bacteria more susceptible to osmotic stress and contributing to their eradication. patsnap.comyoutube.com

Interference with Key Bacterial Enzymes and Metabolic Pathways

Nitrofurantoin's mechanism of action extends to the disruption of fundamental metabolic processes within the bacterial cell. drugbank.comnih.gov The drug's reactive intermediates inhibit a range of bacterial enzymes that are critical for cellular metabolism. nih.gov

A key target of nitrofurantoin is aerobic energy metabolism. The drug's electrophilic intermediates have been shown to inhibit enzymes involved in the citric acid cycle, a central pathway in cellular respiration. drugbank.comnih.gov Specifically, nitrofurantoin interferes with pyruvate (B1213749) metabolism, a critical juncture in carbohydrate metabolism. wikipedia.orgquizlet.com By disrupting these vital energy-producing pathways, nitrofurantoin deprives the bacterial cell of the necessary energy to sustain its life processes.

Interactive Data Tables

Table 1: Summary of Nitrofurantoin's Mechanisms of Action

Mechanism of ActionTargetEffect
DNA Damage Bacterial DNAStrand breakage, inter-strand cross-links, inhibition of replication. patsnap.combiorxiv.orgnih.gov
Inhibition of Protein Synthesis Ribosomal proteins, RNAAlteration of ribosomal proteins, inhibition of RNA and protein synthesis. patsnap.comdrugbank.comoup.com
Inhibition of Cell Wall Synthesis Cell wall componentsDisruption of cell wall integrity. patsnap.comquizlet.com
Interference with Metabolism Key bacterial enzymesInhibition of citric acid cycle and pyruvate metabolism. drugbank.comwikipedia.orgnih.gov

Table 2: Key Research Findings on Nitrofurantoin's Mechanism

Research FindingImplication
Generation of reactive intermediates by bacterial nitroreductases. drugbank.comwikipedia.orgThe drug is a prodrug that requires bacterial activation.
Induction of the SOS DNA repair pathway. nih.govnih.govConfirms significant DNA damage as a primary mechanism.
Non-specific attack on ribosomal proteins. oup.comExplains the complete inhibition of protein synthesis.
Inhibition of enzymes in the citric acid cycle. drugbank.comnih.govHighlights the disruption of bacterial energy metabolism.
Inhibition of the Citric Acid Cycle

At higher concentrations, the reactive metabolites generated from the reduction of nitrofurantoin interfere with fundamental metabolic pathways, including bacterial carbohydrate metabolism and the citric acid cycle (Krebs cycle). nih.govnih.govoup.com This disruption is a key component of its bactericidal activity. The electrophilic intermediates formed from nitrofurantoin can inhibit essential enzymes within these central metabolic pathways. nih.govdrugbank.com

Research indicates that the interference with carbohydrate metabolism includes the inhibition of enzymes involved in pyruvate metabolism. One identified target is the probable pyruvate-flavodoxin oxidoreductase in Escherichia coli. drugbank.com By disrupting the conversion of pyruvate, a critical step linking glycolysis to the citric acid cycle, nitrofurantoin effectively cripples the cell's primary machinery for aerobic energy production. While it is established that enzymes within the citric acid cycle are inhibited, the precise enzymatic targets within the cycle are not fully detailed in contemporary scientific literature, which often refers to foundational studies from the mid-20th century. nih.govnih.gov

Modulation of Inducible Enzyme Synthesis (e.g., β-galactosidase, Galactokinase)

A distinct mechanism of action observed at lower concentrations of nitrofurantoin is the specific inhibition of inducible enzyme synthesis. nih.govnih.gov This effect has been documented in studies involving enzymes such as β-galactosidase and galactokinase in bacteria like Klebsiella aerogenes and Escherichia coli. nih.gov

This inhibitory action occurs at nitrofurantoin concentrations equivalent to the minimum inhibitory concentrations (MICs) for several bacterial species, without affecting the total protein synthesis of the bacterium. nih.govnih.gov This suggests a more targeted interference with the regulatory pathways governing the expression of specific genes, such as those in the lac operon, rather than a widespread disruption of the entire protein synthesis machinery, which is observed at higher concentrations. nih.gov The precise molecular interactions leading to this modulation are complex and are thought to be related to the activity of nitrofurantoin's reactive intermediates on regulatory components of gene expression. nih.gov

Summary of Nitrofurantoin's Effect on Inducible Enzyme Synthesis
Enzyme SystemAffected BacteriaEffective ConcentrationObserved Effect
β-galactosidaseKlebsiella aerogenes, Escherichia coliLow concentrations, equivalent to MICInhibition of inducible synthesis
GalactokinaseEscherichia coliLow concentrations, equivalent to MICInhibition of inducible synthesis

Comparative Cellular Selectivity Mechanisms

The therapeutic utility of nitrofurantoin is fundamentally dependent on its selective toxicity toward bacterial cells over mammalian cells. This selectivity is not absolute but is sufficiently pronounced to allow for effective antimicrobial action with limited host toxicity. The primary basis for this cellular selectivity lies in the differential rates at which bacterial and mammalian cells metabolize the parent compound into its cytotoxic form.

Differential Activation Rates in Bacterial vs. Mammalian Cells

Nitrofurantoin is a prodrug that must be reduced by flavoproteins, specifically nitroreductases, to generate the reactive intermediates responsible for its bactericidal effects. patsnap.com The key to its selective toxicity is that this activation process is significantly more efficient in bacterial cells than in mammalian cells. nih.gov

Bacterial cells, particularly uropathogens like Escherichia coli, possess highly efficient, oxygen-insensitive nitroreductases (primarily NfsA and NfsB) that rapidly convert nitrofurantoin to its active form. nih.gov These enzymes catalyze the reduction of the nitro group, initiating the cascade of cellular damage.

In contrast, mammalian cells lack these specific, highly efficient nitroreductases. While mammalian enzymes, such as the NADPH-cytochrome P450 reductase, can also reduce nitrofurantoin, the process is considerably slower and less efficient. nih.govnih.govresearchgate.net This "redox cycling" in mammalian cells generates reactive oxygen species but at a much lower rate than the production of reactive intermediates within bacteria. nih.govresearchgate.net The substantial difference in the kinetic efficiency of these enzymes between bacterial and host cells ensures that toxic concentrations of the active metabolites are achieved primarily within the target pathogens.

The table below presents a comparison of the kinetic parameters for the primary enzymes responsible for nitrofurantoin activation in E. coli and humans, illustrating the significant disparity in activation rates.

Comparative Kinetics of Nitrofurantoin Activation
SystemEnzymeKinetic ParameterValueSignificance
Bacterial (E. coli)Nitroreductase NfsAKm (Nitrofurantoin)20.6 µMRepresents a high affinity and rapid turnover rate, indicating highly efficient activation of the prodrug within bacterial cells.
kcat81 s-1
Mammalian (Human)NADPH-Cytochrome P450 ReductaseKm (Nitrofurantoin)318.3 ± 67.9 μMRepresents a much lower affinity and slower rate of product formation (measured as H₂O₂), indicating significantly less efficient activation in mammalian cells compared to bacteria.
Vmax (H₂O₂ production)650.7 ± 95.8 nmol/mg protein/min

Mechanisms of Antimicrobial Resistance to Nitrofurantoin Sodium

Genetic and Molecular Basis of Resistance

The principal mechanism of resistance to nitrofurantoin (B1679001) involves chromosomal mutations within genes responsible for the enzymatic activation of the drug. oup.comfrontiersin.org Nitrofurantoin is a prodrug, requiring reduction by bacterial nitroreductases to form reactive intermediates that are toxic to the cell. oup.comareeo.ac.ir

In Escherichia coli and other Enterobacteriaceae, the primary pathway for nitrofurantoin activation involves two oxygen-insensitive nitroreductases, NfsA and NfsB. nih.govasm.org Mutations in the genes encoding these enzymes, nfsA and nfsB, are the most common cause of nitrofurantoin resistance. oup.comnih.gov

Resistance to nitrofurantoin frequently arises from loss-of-function mutations in the nfsA and nfsB genes. nih.govkarger.com These mutations can take various forms, including:

Frameshift and Nonsense Mutations: These lead to the production of truncated, non-functional proteins. nih.govindonesianjournalofclinicalpathology.orgupc.edu.pe

Missensse Mutations: These result in amino acid substitutions that can impair or eliminate the enzyme's ability to bind to and reduce nitrofurantoin. nih.govasm.org Specific substitutions in NfsA (e.g., R203C, W212R) and NfsB (e.g., R121C, F84S) have been identified as causing resistance. asm.org

Gene Disruption by Insertion Sequences: Mobile genetic elements can insert themselves into the nfsA or nfsB genes, inactivating them. nih.govindonesianjournalofclinicalpathology.org

These alterations prevent the conversion of nitrofurantoin into its toxic intermediates, thereby rendering the drug ineffective. areeo.ac.irkarger.com

Table 1: Examples of Resistance-Conferring Mutations in NfsA and NfsB

Gene Mutation Type Specific Alteration Consequence Reference(s)
nfsA Missense R203C, H11Y, W212R, A112E, A112T Reduced enzyme activity asm.org
nfsA Frameshift/Nonsense Internal STOP codon Truncated, non-functional protein upc.edu.pe
nfsB Missense R121C, Q142H, F84S, P163H Reduced enzyme activity asm.org
nfsB Insertion IS26 insertion Gene disruption asm.org

The development of high-level resistance to nitrofurantoin is often a stepwise process. oup.commcmaster.ca An initial mutation in one nitroreductase gene, typically nfsA, confers a low to moderate level of resistance. areeo.ac.irupc.edu.pe Subsequent mutations in the second gene, nfsB, can then lead to a further increase in the minimum inhibitory concentration (MIC) of the drug. upc.edu.pemcmaster.ca This accumulation of mutations in both nfsA and nfsB has an additive effect, resulting in higher levels of clinical resistance. scielo.org.pescielo.org.pe Studies have shown that mutants with alterations in both genes exhibit significantly decreased nitroreductase activity compared to those with a single mutation. upc.edu.pe

The function of the NfsA and NfsB nitroreductases is dependent on a crucial cofactor, flavin mononucleotide (FMN). karger.comnih.gov Therefore, mutations in the genes responsible for the biosynthesis of FMN can also lead to nitrofurantoin resistance.

The ribE gene encodes for 6,7-dimethyl-8-ribityllumazine (B135004) synthase, an essential enzyme in the riboflavin (B1680620) biosynthesis pathway, which is a precursor to FMN. nih.govtandfonline.com In vitro studies have demonstrated that deletions in the ribE gene can contribute to nitrofurantoin resistance. asm.orgnih.govplos.org A 12-nucleotide deletion in ribE was identified in a lab-generated resistant E. coli mutant. asm.orgkarger.com This dysfunction in lumazine (B192210) synthase disrupts the production of FMN, thereby indirectly inactivating the NfsA and NfsB enzymes that rely on it. frontiersin.orgkarger.comnih.gov While this mechanism has been established in laboratory settings, mutations in ribE have not been commonly reported in clinical isolates, suggesting that mutations in nfsA and nfsB are the predominant pathway to resistance in patient infections. asm.orgtandfonline.complos.org

Mutations Affecting Cofactor Biosynthesis

Efflux Pump Mediated Resistance

In addition to target-site modifications, bacteria can develop resistance by actively expelling antimicrobial agents from the cell via efflux pumps. jidc.org Several multidrug resistance (MDR) efflux pumps have been implicated in reducing susceptibility to nitrofurantoin. These pumps are protein transporters located in the bacterial cell membrane that can recognize and extrude a wide range of compounds, including antibiotics. jidc.org

The primary efflux pumps associated with nitrofurantoin resistance in Enterobacteriaceae belong to the Resistance-Nodulation-Cell Division (RND) family, such as AcrAB-TolC and OqxAB. scielo.org.pejidc.orgmicrobiologyresearch.org

OqxAB: This plasmid-mediated efflux pump is a significant contributor to nitrofurantoin resistance, particularly in E. coli and Klebsiella pneumoniae. jidc.orgnih.govajms.iq The acquisition of the oqxAB genes can increase the MIC of nitrofurantoin and facilitate the development of higher-level resistance. nih.govhku.hk Overexpression of OqxAB enhances the removal of nitrofurantoin from the bacterial cell. karger.com

AcrAB-TolC: This is another major RND-type efflux pump that contributes to intrinsic and acquired resistance to multiple antibiotics. jidc.org Overexpression of the AcrAB-TolC system has been linked to decreased susceptibility to nitrofurantoin in K. pneumoniae. jidc.orgmdpi.com

While efflux pumps can contribute to resistance, their role is often considered complementary to the inactivation of nitroreductases. tandfonline.com The presence of efflux pumps can provide a low level of resistance that may facilitate the subsequent selection of higher-level resistance through mutations in nfsA and nfsB. tandfonline.comhku.hk

Table 2: Efflux Pumps Associated with Nitrofurantoin Resistance

Efflux Pump Pump Family Bacterial Species Role in Resistance Reference(s)
OqxAB RND Escherichia coli, Klebsiella pneumoniae Confers resistance to nitrofurantoin; plasmid-mediated jidc.orgnih.govajms.iq
AcrAB-TolC RND Klebsiella pneumoniae Contributes to reduced susceptibility and resistance jidc.orgmdpi.com

Role of Plasmid-Encoded Efflux Pumps (e.g., OqxAB)

A significant mechanism of resistance to nitrofurantoin involves the overexpression of efflux pumps, which actively transport the antibiotic out of the bacterial cell. karger.com Among these, the OqxAB efflux pump, belonging to the Resistance-Nodulation-Division (RND) family, plays a crucial role. karger.commdpi.com

First identified on a plasmid in a multi-drug resistant Escherichia coli strain from swine manure, the oqxAB genes confer resistance to a wide range of substrates, including nitrofurantoin, olaquindox, ciprofloxacin, and chloramphenicol. karger.com While chromosomally encoded in Klebsiella species, these genes are frequently found on plasmids in E. coli and Salmonella enterica, often flanked by mobile genetic elements like IS26, which facilitates their dissemination. karger.comresearchgate.net

The presence of the plasmid-mediated oqxAB gene is highly prevalent in nitrofurantoin-intermediate and -resistant isolates but rare in susceptible ones. researchgate.net Studies have shown that the combination of a plasmid-encoded OqxAB pump and mutations in the nitroreductase genes (nfsA) is sufficient to confer high-level clinical resistance to nitrofurantoin. karger.comresearchgate.netnih.gov Curing plasmids that carry the oqxAB genes from resistant urinary tract infection (UTI) isolates has been shown to dramatically reduce the minimum inhibitory concentration (MIC) of nitrofurantoin, confirming the pump's direct contribution to resistance. karger.comresearchgate.net The upregulation of these efflux pumps can be triggered by mutations in regulator genes such as oqxR, which acts as a repressor for the oqxAB operon. researchgate.netmicrobiologyresearch.org

Efflux Pump System Gene(s) Regulator(s) Location Effect on Nitrofurantoin
OqxAB-TolCoqxA, oqxBoqxR, ramA, rarAChromosome (Klebsiella spp.), Plasmid (E. coli, S. enterica)Expels nitrofurantoin from the cell, preventing accumulation to therapeutic concentrations. karger.commdpi.commicrobiologyresearch.orgasm.org
AcrAB-TolCacrA, acrBramAChromosomeContributes to nitrofurantoin resistance, particularly in K. pneumoniae. karger.commicrobiologyresearch.org

Mechanism of Active Compound Expulsion

The OqxAB system, in conjunction with the outer membrane protein TolC, forms a tripartite efflux pump that spans the inner and outer membranes of Gram-negative bacteria. microbiologyresearch.org This pump functions to recognize and actively expel nitrofurantoin from the bacterial cytoplasm back into the extracellular environment. asm.org This expulsion prevents the drug from accumulating to the intracellular concentrations required for its activation by bacterial nitroreductases and subsequent interaction with its molecular targets. asm.orgpatsnap.com The overexpression of the OqxAB pump, often due to mutations in its repressor gene oqxR or activation by regulators like RamA, leads to a more efficient expulsion of the drug, thereby increasing the bacterial cell's resistance level. karger.commicrobiologyresearch.org

Enzymatic Inactivation and Hydrolysis

Beyond target modification and efflux, bacteria have evolved mechanisms to directly inactivate nitrofurantoin through enzymatic action.

Bacterial Enzyme-Catalyzed Hydrolysis (e.g., Mutated β-Lactamase CTX-M-14)

A novel and concerning mechanism of high-level nitrofurantoin resistance involves its hydrolysis by a mutated bacterial enzyme. Research has identified a variant of the extended-spectrum β-lactamase CTX-M-14 in clinical E. coli isolates that has acquired the ability to inactivate nitrofurantoin. nih.govplos.org This particular mutant enzyme contains three amino acid substitutions (T55A, A273P, and R277C) compared to the wild-type protein. plos.org

When expressed in a laboratory strain of E. coli, this mutated CTX-M-14 conferred hyper-resistance to nitrofurantoin while also maintaining its ability to provide resistance against β-lactam antibiotics. plos.org In vitro enzymatic assays confirmed that the purified mutant enzyme could directly hydrolyze nitrofurantoin. nih.govplos.org This discovery is particularly alarming as it represents a resistance mechanism that can simultaneously neutralize two distinct and critical classes of antibiotics. nih.gov The selective pressure from the increased clinical use of nitrofurantoin could favor the spread of such mutated β-lactamases. plos.org

Enzyme Origin Mechanism Significance
Mutated CTX-M-14 β-LactamaseClinical E. coli isolatesCatalyzes the hydrolysis of nitrofurantoin's hydantoin (B18101) ring. nih.govplos.orgConfers co-resistance to both nitrofurantoin and β-lactam antibiotics. plos.org

Identification of Hydrolytic Products

The precise chemical structures of the products resulting from the enzymatic hydrolysis of nitrofurantoin by the mutated CTX-M-14 have not yet been fully determined. plos.org However, it is speculated that, by analogy to its action on β-lactam drugs, the enzyme targets and cleaves the amide bonds within the hydantoin ring of the nitrofurantoin molecule. nih.govplos.org This action would result in hydrolytic products that have a lower affinity for the bacterial nitroreductase enzymes (NfsA and NfsB) required for activation, or for the ultimate cellular targets of the activated drug. nih.gov

Studies on the non-enzymatic, abiotic degradation of nitrofurantoin under various environmental pH conditions have identified several hydrolytic products. researchgate.netnih.gov These processes can lead to the cleavage of the heterocyclic ring and the N-N single bond. researchgate.netnih.gov Among the identified products in photohydrolysis studies are 5-nitro-2-furaldehyde (B57684) (NFA) and 1-aminohydantoin (B1197227) (AHD). researchgate.net While these products result from abiotic rather than enzymatic degradation, they demonstrate the susceptibility of the nitrofurantoin structure to hydrolytic cleavage.

Collateral Sensitivity Phenomena

Collateral sensitivity is a phenomenon where the development of resistance to one antibiotic leads to increased susceptibility to another. nih.govplos.org Nitrofurantoin is frequently involved in such trade-offs, where multi-drug resistant bacteria become hypersusceptible to its effects. nih.govplos.org

Molecular Mechanisms of Hypersusceptibility in Multi-Drug Resistant Mutants

Several molecular mechanisms explain why mutants resistant to other antibiotics exhibit collateral sensitivity to nitrofurantoin. nih.gov Spontaneous mutants of E. coli and S. enterica that are resistant to drugs like tigecycline (B611373) (a tetracycline), mecillinam (B1665348) (a β-lactam), and protamine (an antimicrobial peptide) have all shown significant hypersusceptibility to nitrofurantoin, with MIC values decreasing by 3- to 35-fold. karger.complos.org

The primary mechanisms underlying this hypersusceptibility include:

Overexpression of Nitroreductases : Resistance mutations in genes such as lon (conferring tigecycline resistance) and spoT (conferring mecillinam resistance) can lead to the overexpression of the nitroreductase enzymes NfsA and NfsB. nih.govnih.govplos.org Since nitrofurantoin is a prodrug that requires activation by these enzymes, their increased expression leads to faster and more extensive conversion of nitrofurantoin into its toxic intermediates, enhancing its bactericidal effect. nih.govplos.org

Increased Drug Uptake : In some cases, the mutations causing resistance to one drug can alter the cell envelope in a way that increases the uptake of nitrofurantoin. For example, hemL mutants resistant to protamine show increased nitrofurantoin uptake. karger.comnih.gov

Increased Drug Toxicity via SOS Response Interference : The activated form of nitrofurantoin causes DNA damage, which triggers the bacterial SOS response for DNA repair. nih.govplos.org In mutants with a compromised ability to regulate this response, such as lon mutants, the cell can become locked in a non-dividing state, leading to increased cell death and thus hypersensitivity to nitrofurantoin. nih.govnih.govplos.org The Lon protease is responsible for degrading the SulA protein, which inhibits cell division during the SOS response; in its absence, SulA accumulates and prevents growth resumption. nih.govplos.org

Resistance Mutation Resistant To Collateral Sensitivity To Mechanism of Hypersusceptibility
lonTigecyclineNitrofurantoinOverexpression of nitroreductases (NfsA/NfsB); Increased drug toxicity via SOS response interference. karger.comnih.govnih.gov
spoTMecillinamNitrofurantoinOverexpression of nitroreductase NfsB. nih.govfrontiersin.org
hemLProtamine, TobramycinNitrofurantoinOverexpression of nitroreductases (NfsA/NfsB); Increased drug uptake. karger.comnih.govresearchgate.net
Overexpression of Nitroreductase Enzymes

A key mechanism of resistance to nitrofurantoin involves mutations in the genes encoding nitroreductase enzymes, specifically nfsA and nfsB in E. coli. microbiologyresearch.orgnih.gov These oxygen-insensitive nitroreductases are responsible for the reductive activation of nitrofurantoin. karger.comnih.gov Loss-of-function mutations in these genes, including deleterious mutations and gene-inactivating insertion sequences, lead to the production of inactive or truncated enzymes. microbiologyresearch.orgnih.govresearchgate.net This prevents the conversion of nitrofurantoin into its toxic intermediates, thereby conferring resistance. nih.govnih.gov

Studies have shown that mutations in nfsA and/or nfsB are the main drivers of high-level nitrofurantoin resistance. nih.govfrontiersin.org While mutations in nfsA or nfsB alone may only lead to a small increase in resistance, double mutants can exhibit significant, clinically relevant resistance. plos.org The inactivation of these genes is a common finding in nitrofurantoin-resistant clinical isolates. microbiologyresearch.orgnih.gov

Interestingly, the overexpression of these same nitroreductase enzymes can lead to hypersusceptibility or "collateral sensitivity" to nitrofurantoin in bacteria that have developed resistance to other antibiotics. plos.orgnih.gov For instance, mutants resistant to tigecycline, mecillinam, and protamine have shown increased susceptibility to nitrofurantoin due to the overexpression of NfsA and NfsB. plos.org This phenomenon highlights the complex interplay between different resistance mechanisms.

Increased Drug Uptake Rates

The intracellular concentration of nitrofurantoin is a critical determinant of its antibacterial activity. While the primary resistance mechanism involves reduced activation, alterations in drug transport across the bacterial cell membrane also play a role. Increased drug uptake can enhance the efficacy of nitrofurantoin, while increased efflux can contribute to resistance.

Some studies suggest that increased drug uptake rates can contribute to collateral sensitivity to nitrofurantoin. For example, mutants with resistance to the antimicrobial peptide protamine, due to a hemL mutation, exhibit increased uptake of nitrofurantoin, leading to hypersusceptibility. plos.org

Conversely, the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can contribute to nitrofurantoin resistance. nih.govdcc.ac.uk The OqxAB and AcrAB efflux pumps, in particular, have been implicated in nitrofurantoin resistance in Klebsiella pneumoniae. nih.govnih.govjidc.org The presence of genes encoding these pumps, such as oqxAB, on mobile genetic elements like plasmids, raises concerns about the potential for horizontal gene transfer and the spread of resistance. nih.govdcc.ac.uk In some cases, the combination of mutations in nitroreductase genes and the overexpression of efflux pumps can lead to high-level resistance. nih.gov However, the effect of efflux pump inhibitors on nitrofurantoin's minimum inhibitory concentrations (MICs) can be limited in some isolates, suggesting that efflux is not always the primary driver of resistance. nih.govtandfonline.com

Research Findings on Drug Transport and Nitrofurantoin Resistance
Bacterial SpeciesMechanismEffect on Nitrofurantoin SusceptibilityKey Genes/PumpsReference
E. coliIncreased Drug UptakeIncreased Susceptibility (Collateral Sensitivity)hemL mutation plos.org
K. pneumoniaeEfflux Pump OverexpressionIncreased ResistanceOqxAB, AcrAB nih.govnih.govjidc.org
EnterobacteriaceaePlasmid-mediated EffluxIncreased ResistanceoqxAB nih.govnih.gov
Interplay with Native Drug-Response Systems (e.g., SOS Response)

The antibacterial action of nitrofurantoin involves DNA damage, which in turn activates the bacterial SOS response, a global network that regulates DNA repair and mutagenesis. nih.govasm.orgplos.org This response is controlled by the LexA repressor and the RecA protein. When DNA damage occurs, RecA is activated and facilitates the cleavage of LexA, leading to the expression of numerous genes involved in DNA repair. asm.org

The interaction between nitrofurantoin and the SOS response is complex. On one hand, the induction of the SOS response is a natural defense mechanism against the DNA damage caused by the antibiotic. nih.govresearchgate.net On the other hand, this very response can contribute to the development of resistance by increasing the mutation rate, which can lead to the selection of resistant mutants. plos.org

However, studies have also shown that interference with the SOS response can increase the toxicity of nitrofurantoin. plos.org For example, in certain mutant backgrounds, the accumulation of SulA, an SOS-induced protein that inhibits cell division, can interfere with bacterial growth in the presence of nitrofurantoin, leading to increased susceptibility. plos.org This suggests that the native drug-response system can have a dual role, either promoting survival or enhancing the drug's lethal effects depending on the genetic context. Furthermore, inhibiting the SOS response has been shown to potentially slow the acquisition of resistance to nitrofurantoin. asm.org

Interplay between Nitrofurantoin and the SOS Response
ConditionEffect on SOS ResponseImpact on Nitrofurantoin SusceptibilityKey ProteinsReference
Standard Nitrofurantoin ExposureInductionPotential for increased mutagenesis and resistance developmentRecA, LexA nih.govplos.org
Certain Mutant Backgrounds (e.g., lon)Interference with growthIncreased toxicity and susceptibilitySulA plos.org
Inhibition of SOS ResponseSuppressionPotential to slow acquired resistanceRecA, LexA asm.org

Synthesis and Derivatization Research of Nitrofurantoin Sodium

Novel Synthetic Routes and Methodologies

Synthesis of Key Intermediates (e.g., 1-Aminohydantoin)

The synthesis of 1-aminohydantoin (B1197227) is a critical step in the production of nitrofurantoin (B1679001). oup.com Older methods starting from monochloroacetic acid and hydrazine (B178648) often suffered from low yields (around 35-40%) due to the formation of byproducts like hydrazino-diacetic acid. oup.com

A significant improvement in the synthesis of 1-aminohydantoin involves the use of semicarbazones. oup.com In this method, a simple semicarbazone, such as one derived from acetone (B3395972) or benzaldehyde, is condensed with an ester of monochloroacetic acid, like ethyl monochloroacetate, in the presence of a sodium alkoxide. oup.comgoogle.com This forms a derivative of 1-aminohydantoin, for instance, 1-(isopropylideneamino)hydantoin or 1-(benzylideneamino)hydantoin. google.com These derivatives can then be easily hydrolyzed using a mineral acid to yield 1-aminohydantoin hydrochloride. oup.com This newer process is not only faster but also avoids the hazardous step of hydrazine recovery and significantly improves the yield of 1-aminohydantoin to about 60% based on the initial hydrazine. oup.com

Another approach starts with the reaction of hydrazine hydrate (B1144303), urea, and acetone to form acetone semicarbazone. google.com This is then reacted with sodium methoxide, hydrochloric acid, and methyl chloroacetate (B1199739) to synthesize aminohydantoin, which is subsequently used to produce nitrofurantoin. google.com

The table below summarizes a comparison of different synthetic routes for 1-aminohydantoin.

Starting MaterialsKey StepsReported YieldReference
Monochloroacetic acid, HydrazineFormation of hydrazino-monoacetic acid and 2-semicarbazido-acetic acid.~35-40% oup.com
Acetone semicarbazone, Ethyl monochloroacetateCondensation to form 1-(isopropylideneamino)hydantoin, followed by acid hydrolysis.~60% oup.com
Benzaldehyde semicarbazone, Ethyl monochloroacetateCondensation to form 1-(benzylideneamino)hydantoin, followed by acid hydrolysis.Good yield oup.com

Condensation Reactions in Nitrofurantoin Synthesis

The final step in nitrofurantoin synthesis is the condensation reaction between 1-aminohydantoin and 5-nitro-2-furaldehyde (B57684) or its diacetate. oup.com This reaction is typically carried out in an acidic medium. rsc.org

Conventional solvent-based methods often require an excess of the 1-aminohydantoin (up to 10 equivalents) and are conducted in aqueous acetic acid or other solvents like DMF with heating. rsc.orgirb.hr For example, one method involves reacting 1-aminohydantoin with 5-nitro-2-furancarboxaldehyde diethyl acetal (B89532) in DMF with a large excess of 30% HCl at 90°C. irb.hr Another approach uses furfural, followed by a nitration reaction in a mixture of nitric and sulfuric acids at low temperatures. irb.hr These processes can achieve yields in the range of 83-92% after purification. irb.hr

More recent developments have focused on improving the efficiency and environmental footprint of this condensation step. One such innovation involves the use of a reverse osmosis membrane reaction device. google.com In this process, 5-nitrofurfural diethyl ester is hydrolyzed in the presence of hydrochloric acid, and then reacted with preheated aminohydantoin under pressure. google.com This method aims to reduce reaction time and energy consumption. google.com

Mechanochemical Synthesis Approaches

Mechanochemistry, a solvent-free method that uses mechanical force to induce chemical reactions, has emerged as a sustainable alternative for synthesizing nitrofurantoin. rsc.orgirb.hr This approach aligns with the principles of green chemistry by reducing waste and energy consumption. rsc.org

In mechanochemical synthesis, equimolar amounts of 1-aminohydantoin hydrochloride and 5-nitro-2-furfural are ground together in a ball mill. irb.hr This solvent-free, base-free, and waste-free method can produce nitrofurantoin in high yields (up to 95%) in a significantly shorter time (as little as 15 minutes) compared to solution-based methods. irb.hr The reaction proceeds stoichiometrically, avoiding the need for excess reagents. irb.hr

Different milling devices, such as planetary ball mills and SPEX mills, have been utilized, with the latter showing faster reaction times. irb.hr Continuous manufacturing processes using techniques like twin-screw extrusion (TSE) and spiral gas–solid two-phase flow (S-GSF) have also been successfully applied to the mechanochemical synthesis of nitrofurantoin. bohrium.comacs.orgfigshare.comacs.org These continuous methods offer scalability and further enhance the efficiency and sustainability of the synthesis. bohrium.comacs.org The S-GSF technique is particularly noteworthy for its ability to conduct the synthesis at low temperatures, which is beneficial for thermosensitive compounds. acs.orgfigshare.com

The following table compares conventional and mechanochemical synthesis methods for nitrofurantoin.

MethodSolvents/ReagentsReaction TimeYieldReference
Conventional Solution-BasedAqueous acetic acid, excess 1-aminohydantoin30 minutes95% rsc.org
Conventional Solution-BasedDMF, excess HCl-83-92% irb.hr
Mechanochemical (Ball Milling)None (stoichiometric)15 minutes - 2 hours87-98% irb.hr
Mechanochemical (Twin-Screw Extrusion)None-High conversion acs.org
Mechanochemical (S-GSF)None-≥94% acs.orgfigshare.com

Computational Studies on Synthetic Mechanisms

Computational chemistry provides valuable insights into the reaction mechanisms of nitrofurantoin synthesis, helping to explain experimental observations and guide the optimization of reaction conditions.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations have been employed to study the condensation reaction between N-acyl-hydrazides and aldehydes, which is central to the formation of nitrofurantoin. rsc.orgrsc.org These studies model the reaction in both conventional solution conditions and under mechanochemical conditions. rsc.org

The calculations reveal a multi-step mechanism that proceeds through a hemiaminal-like intermediate. rsc.org In aqueous solution catalyzed by acetic acid, the process involves two main steps: the formation of the hemiaminal and its subsequent conversion into the final product. rsc.org The computed free energy profile shows that the formation of an adduct between the reactants (hydrazide, aldehyde, and acetic acid) has a low energy cost, and the N-C bond formation to yield the hemiaminal intermediate is the subsequent step. rsc.org

DFT calculations have also been used to analyze the structure and vibrational modes of nitrofurantoin and its derivatives, providing a deeper understanding of intermolecular interactions like hydrogen bonding. mdpi.comnih.govmdpi.comresearchgate.net These studies often use functionals like B3LYP and wB97X-D to compare theoretical results with experimental data from techniques such as FT-IR and Raman spectroscopy. mdpi.comresearchgate.net Furthermore, DFT has been used to predict the excited-state reaction channels in the photo-induced processes of nitrofurantoin. nih.gov

Microkinetic Simulations of Condensation Reactions

Microkinetic simulations, when combined with DFT calculations, offer a powerful tool to reproduce and explain experimental kinetic data for the synthesis of nitrofurantoin. rsc.orgrsc.orgacs.org This combined approach has been successful in accurately modeling the reaction time for nitrofurantoin synthesis under both conventional solution-based and mechanochemical ball-milling conditions. rsc.org

The simulations show that while the fundamental multi-step mechanism is similar in different media, the reaction barrier in solution is slightly higher. rsc.org This difference is attributed to the involvement of weaker proton donors in the solution phase. rsc.org The model accurately predicts the experimental yield of 95% after 15 minutes for the mechanochemical synthesis, with a computed value of 93% in the same timeframe. rsc.org This confirms that the mechanochemical route is indeed faster than the synthesis in solution. rsc.org These simulations provide a detailed mechanistic explanation for the experimentally observed reduction in reaction time under ball-milling conditions. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies and Rational Design

The core structure of nitrofurantoin, characterized by a nitrofuran ring linked to a hydantoin (B18101) moiety via an azomethine bridge, has been the subject of extensive research to understand the relationship between its chemical features and biological activity. researchgate.netmdpi.com SAR studies are crucial for the rational design of new analogs with improved therapeutic profiles, such as enhanced potency, better solubility, or a broader spectrum of activity. mdpi.commdpi.com

One approach has been the synthesis of phosphoranilidohydrazones of 5-nitro-2-furaldehyde, designed as analogs of nitrofurantoin. nih.gov This research examined the use of phosphoramidic hydrazones as carriers for the nitrofuran moiety. While these compounds did not show activity against Gram-negative bacteria, some demonstrated moderate antistaphylococcal activity equivalent to that of nitrofurantoin against Staphylococcus aureus. nih.gov

Another key design consideration is the molecule's lipophilicity, which influences its transport and interaction with bacterial cells. mdpi.com In one study, a series of analogs were synthesized with varying aliphatic chain lengths. mdpi.com Analogs with 11 and 12-carbon aliphatic chains showed the highest trypanocidal activity in vitro, suggesting that trypanocidal activity was related to the number of carbons in the aliphatic chain and electronegativity. mdpi.com However, these more lipophilic analogs showed no efficacy in vivo, whereas the more hydrophilic parent nitrofurantoin showed partial efficacy. mdpi.com This highlights a critical design principle: a balance between lipophilicity for membrane interaction and sufficient hydrophilicity for in vivo solubility and availability is required. mdpi.com

Furthermore, a deeper understanding of bacterial resistance mechanisms can guide the rational design of more effective therapies. For instance, bacterial nitroreductases activate nitrofurantoin, but can also be a mechanism for resistance. Understanding how these enzymes interact with the drug at a molecular level can inform the design of improved nitrofuran antibiotics. portlandpress.comasm.org This mechanistic insight allows for the design of compounds that can either evade resistance or act synergistically with other agents. asm.org

Research has also explored the hydrazone moiety of the nitrofurantoin structure, which is a secondary pharmacophore contributing to the chemical stability of the nitrofuran ring. dergipark.org.tr This part of the molecule is a target for creating derivatives with potential activity against a range of pathogens. dergipark.org.tr Ultimately, the rational design of nitrofurantoin analogs aims to create molecules with optimized pharmacokinetics and pharmacodynamics, potentially leading to new treatments for various infectious diseases. mdpi.com

Crystal Engineering and Solid-State Forms

Crystal engineering offers a powerful strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) like nitrofurantoin without altering their covalent structure. nih.gov By forming multi-component crystals, such as cocrystals and salts, it is possible to improve properties like solubility, which is a known challenge for nitrofurantoin. rsc.orgresearchgate.net This field focuses on understanding and controlling intermolecular interactions, particularly hydrogen bonds, to design and synthesize new solid-state forms with desired characteristics. nih.govkubikat.org

The ability of nitrofurantoin to form multi-component crystalline solids has been extensively studied. Through techniques like liquid-assisted grinding and solution crystallization, numerous cocrystals and salts have been identified and characterized using methods such as Powder X-ray Diffraction (PXRD), Raman spectroscopy, and thermal analysis. rsc.orgresearchgate.netpermegear.com

Nitrofurantoin-4-dimethylaminopyridine (NF-DMAP) Salt: This compound is a pharmaceutical salt, not a cocrystal, formed between nitrofurantoin and 4-dimethylaminopyridine (B28879). mdpi.comrsc.org The formation of a salt is confirmed by the transfer of a proton from the imide (N–H) group of nitrofurantoin to the pyridyl nitrogen atom of DMAP. mdpi.com The crystal structure is monoclinic with a P2₁/c space group, containing one molecule of the nitrofurantoin anion and one of the DMAP cation in the asymmetric unit. mdpi.comresearchgate.net

Nitrofurantoin-Urea: Nitrofurantoin forms a 1:1 stoichiometric cocrystal with urea. rsc.orgresearchgate.netrsc.org This non-ionic supramolecular complex has been studied to understand the hydrogen bonding interactions and its potential for improved physicochemical properties compared to the parent drug. rsc.orgnih.gov

Nitrofurantoin-L-Proline: A 1:1 cocrystal of nitrofurantoin and L-proline has also been successfully prepared and characterized. rsc.orgresearchgate.netrsc.org Spectroscopic and computational studies confirm that the cocrystal is formed via a strong hydrogen bond between the imide N-H group of nitrofurantoin and the carboxylate (COO⁻) group of L-proline, which exists in its zwitterionic form within the crystal lattice. rsc.org

Below is a summary of the structural characteristics of these nitrofurantoin solid forms.

CoformerClassificationStoichiometry (NF:Coformer)Crystal SystemSpace Group
4-dimethylaminopyridine Salt1:1Monoclinic mdpi.comP2₁/c mdpi.com
Urea Cocrystal1:1 rsc.orgData not availableData not available
L-Proline Cocrystal1:1 rsc.orgData not availableData not available

The stability and structure of nitrofurantoin's crystalline forms are dictated by intricate networks of hydrogen bonds. The analysis of these patterns is fundamental to crystal engineering. mdpi.comresearchgate.net

In the nitrofurantoin-4-dimethylaminopyridine (NF-DMAP) salt , the primary interaction is a strong N⁺–H···N⁻ intermolecular hydrogen bond resulting from proton transfer. mdpi.comrsc.org Additional C–H···O hydrogen bonds are also present, where a C-H group from the DMAP cation interacts with a carbonyl group on the nitrofurantoin anion, further stabilizing the crystal lattice. mdpi.comresearchgate.net

The nitrofurantoin-L-proline cocrystal is stabilized by a strong hydrogen bond between the imide N-H of nitrofurantoin and the carboxylate group of the zwitterionic L-proline. rsc.org Natural Bond Orbital (NBO) analysis confirms that this interaction is a significant stabilizing force in the molecule. rsc.org

Across various nitrofurantoin solvates and cocrystals, certain hydrogen bonding motifs, or supramolecular synthons, are recurrent. The N–H···O heterosynthon, involving the imide group of nitrofurantoin, is a common and robust interaction. nih.goviucr.org For instance, in nitrofurantoin methanol (B129727) monosolvate, a cooperative N–H···O–H···O heterosynthon is observed, where the methanol molecule acts as a bridge between nitrofurantoin molecules. nih.goviucr.org In solvates with pyridine-based solvents, an N–H···N heterosynthon between the imide N-H and the pyridyl-N is predominantly observed. rsc.org The identification of these recurring patterns is key to the rational design of new multicomponent crystals with predictable structures and properties. permegear.com

Environmental Fate and Degradation Pathways of Nitrofurantoin Sodium

Abiotic Degradation Processes

The transformation of nitrofurantoin (B1679001) in the environment, outside of biological organisms, is primarily governed by abiotic processes. Among these, hydrolysis and photolysis are the most significant pathways for its breakdown in aquatic systems. researchgate.net Hydrolysis, in particular, plays a key role in the degradation of nitrofurantoin, with its rate and mechanisms being heavily influenced by environmental factors such as pH and temperature.

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary abiotic process responsible for the degradation of chemical compounds in the environment. researchgate.netresearchgate.net For nitrofurantoin, this process involves the reaction with water, leading to the cleavage of chemical bonds and the formation of various degradation products. researchgate.netnih.gov The stability of nitrofurantoin is significantly dependent on the conditions of the surrounding aqueous environment.

The rate of hydrolytic degradation of nitrofurantoin is highly dependent on the pH of the solution. nih.govfoliamedica.bg Studies have demonstrated that its degradation is significantly slower in acidic conditions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) environments. researchgate.netresearchgate.netnih.gov This trend holds true across various temperatures, including 20 °C, 40 °C, and 60 °C. researchgate.netnih.gov Nitrofurantoin is a weak acid with a pKa of 7.2, and its solubility is also influenced by pH. foliamedica.bg The compound tends to darken upon exposure to alkaline conditions. foliamedica.bg The increased degradation in alkaline media is a noted characteristic; for instance, at 100°C, nitrofurantoin can be completely decomposed within three hours in an alkaline medium. oup.com

The hydrolysis of nitrofurantoin in aqueous solutions follows first-order kinetics. researchgate.netresearchgate.netnih.gov This means the rate of the reaction is directly proportional to the concentration of nitrofurantoin. The stability of the compound is markedly affected by temperature, with degradation rates increasing at higher temperatures. researchgate.net The half-life of nitrofurantoin, which is the time required for its concentration to reduce by half, varies dramatically with both pH and temperature, ranging from just 0.5 days at pH 9 and 60 °C to as long as 3.9 years at pH 4 and 20 °C. researchgate.netresearchgate.netnih.gov

Table 1: Half-life (in days) of Nitrofurantoin Hydrolysis at Various pH and Temperature Conditions (Data sourced from Biošić et al., 2017) researchgate.netnih.gov

TemperaturepH 4pH 7pH 9
20 °C 1424 (3.9 years)183104
40 °C 120149
60 °C 111.20.5

The relationship between temperature and the hydrolysis rate constant can be described by the Arrhenius equation. researchgate.netresearchgate.netnih.gov This equation is used to calculate the activation energy (Ea) of the reaction, which is the minimum energy required for the degradation to occur. ucl.ac.bescielo.br The activation energy for nitrofurantoin hydrolysis has been determined at different environmental pH values. researchgate.netresearchgate.netnih.gov Furthermore, the increase in the hydrolysis rate constant for every 10 °C rise in temperature has been quantified, showing a significant acceleration of degradation with increasing temperature. researchgate.netresearchgate.netnih.gov

Table 2: Arrhenius Equation Parameters for Nitrofurantoin Hydrolysis (Data sourced from Biošić et al., 2017) researchgate.netresearchgate.netnih.gov

ParameterpH 4pH 7pH 9
Activation Energy (Ea) (kJ mol⁻¹) 100.7111.2102.3
Rate Constant Increase per 10 °C 3.4x3.9x3.5x

The hydrolytic degradation of nitrofurantoin leads to the formation of several breakdown products. researchgate.netnih.gov The specific products formed can depend on the degradation pathway, which is influenced by factors like pH. researchgate.net One identified degradation product resulting from the cleavage of the hydantoin (B18101) ring is 3-(5-nitrofurfurylideneamino)hydantoic acid. synthinkchemicals.com Another related compound identified is 2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid. synthinkchemicals.com In studies of photohydrolysis, which involves light as a catalyst, the primary decomposition products have been identified as nitrofuraldehyde (NFA) and aminohydantoin (AHD). researchgate.net

Table 3: Identified Degradation Products of Nitrofurantoin

Degradation ProductCondition of IdentificationSource(s)
3-(5-Nitrofurfurylideneamino)hydantoic acidIdentified as an impurity from hydantoin ring cleavage synthinkchemicals.com
2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic AcidIdentified as a related compound/impurity synthinkchemicals.com
Nitrofuraldehyde (NFA)Product of photohydrolysis researchgate.net
Aminohydantoin (AHD)Product of photohydrolysis researchgate.net

One of the key mechanisms in the hydrolytic degradation of nitrofurantoin involves the protonation of the molecule, which is then followed by the cleavage of the N-N single bond. researchgate.netresearchgate.netnih.gov This pathway is one of three main processes that occur, with its prevalence depending on the pH of the solution. researchgate.netresearchgate.net While generally cleavage at the azomethine linkage is observed in related structures, the cleavage of the N-N bond is a significant degradation route for nitrofurantoin. researchgate.net Homolytic (light-induced) cleavage of this N-N bond has also been identified as a primary process during photodegradation. rsc.orgnih.govresearchgate.net

Two other principal processes in the abiotic degradation of nitrofurantoin are the cleavage of the non-aromatic heterocyclic ring and the reduction of this same ring. researchgate.netresearchgate.netnih.gov The hydantoin ring, a non-aromatic heterocycle, is susceptible to cleavage under certain conditions. researchgate.netresearchgate.net For example, selective cleavage of the hydantoin ring has been observed in the presence of citrate (B86180) buffer, leading to the formation of 3-(5-nitrofurfurylideneamino)hydantoic acid. In vitro studies with enzymes have also suggested that the amide bonds within the hydantoin ring are likely targets for hydrolysis. nih.gov These ring-opening reactions represent a significant pathway for the breakdown of the parent nitrofurantoin molecule in the environment. researchgate.netrsc.org

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, is a key process in the environmental fate of nitrofurantoin. This process can occur directly through the absorption of light by the nitrofurantoin molecule or indirectly through reactions with other light-activated substances in the water.

The photodegradation of nitrofurantoin is influenced by the composition of the water it is in. Studies have shown that the rate of degradation differs between ultrapure water, river water, and synthetic wastewater, highlighting the roles of both direct and indirect photolysis.

Direct photolysis occurs when nitrofurantoin itself absorbs photons, leading to its decomposition. In ultrapure water, where interfering substances are minimal, direct photolysis is the primary degradation pathway. researchgate.netnih.gov The rate of direct photolysis is influenced by factors such as the pH of the water. rsc.org

Indirect photolysis involves the presence of other substances in the water, known as photosensitizers, which absorb light and then transfer that energy to the nitrofurantoin molecule, causing it to break down. In natural water bodies like rivers and in wastewater, which contain dissolved organic matter and other compounds, indirect photolysis plays a significant role. researchgate.netnih.gov Research has indicated that the rate of indirect photodegradation of nitrofurantoin in river water and synthetic wastewater is slower than its direct photolysis rate in ultrapure water. researchgate.netnih.govrsc.org This suggests that while components of natural and wastewater can contribute to degradation, they can also have an inhibitory effect.

The photodegradation of nitrofurantoin has been shown to follow pseudo-first-order kinetics. researchgate.netnih.govrsc.org This means that the rate of the reaction is proportional to the concentration of nitrofurantoin, assuming the light intensity remains constant. The pseudo-first-order rate constants (k) vary depending on the water matrix. For instance, one study reported a k value of 0.0176 min⁻¹ in ultrapure water, 0.0088 min⁻¹ in river water, and 0.0154 min⁻¹ in synthetic wastewater. researchgate.netnih.govrsc.org

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It represents the number of molecules that undergo a specific reaction for each photon absorbed. The quantum yield of nitrofurantoin photodegradation is significantly affected by pH. The highest quantum yield has been observed in acidic conditions (pH 4), with a value of 0.2047. researchgate.netnih.govrsc.org As the pH increases, the quantum yield decreases, indicating that the photodegradation process is more efficient in more acidic environments. rsc.org For example, at pH 6, the quantum yield drops to 0.1078, and it further decreases to 0.0385 at pH 8 and 0.0164 at pH 10. rsc.org

Table 1: Photoreaction Kinetics and Quantum Yield of Nitrofurantoin

Parameter Water Matrix/Condition Value
Pseudo-First-Order Rate Constant (k) Ultrapure Water 0.0176 min⁻¹ researchgate.netnih.govrsc.org
River Water 0.0088 min⁻¹ researchgate.netnih.govrsc.org
Synthetic Wastewater 0.0154 min⁻¹ researchgate.netnih.govrsc.org
Quantum Yield (Φ) pH 4 0.2047 researchgate.netnih.govrsc.org
pH 6 0.1078 rsc.org
pH 8 0.0385 rsc.org
pH 10 0.0164 rsc.org
Proposed Photodegradation Mechanisms (e.g., Heterocyclic Ring Opening, Nucleophilic Aromatic Photosubstitution, Homolytic N-N Bond Cleavage)

Several mechanisms have been proposed for the initial steps of nitrofurantoin photodegradation. researchgate.netnih.govresearchgate.net These pathways describe the different ways the molecule can break apart upon absorbing light energy. The three main proposed initial processes are:

Heterocyclic Ring Opening: This involves the breaking of the furan (B31954) or hydantoin ring structures within the nitrofurantoin molecule. This is often followed by further hydrolysis, where the molecule reacts with water. researchgate.netnih.govresearchgate.net

Nucleophilic Aromatic Photosubstitution: In this process, a part of the molecule is replaced by a nucleophile, which is a chemical species that donates an electron pair to form a chemical bond. This reaction is initiated by the absorption of light. researchgate.netnih.govresearchgate.net

Homolytic N-N Bond Cleavage: This mechanism involves the breaking of the nitrogen-nitrogen single bond in the hydantoin ring, where the two electrons of the bond are divided equally between the two resulting fragments, creating two radicals. researchgate.netnih.govresearchgate.net

These initial degradation steps lead to the formation of various photoproducts, which can then undergo further transformation in the environment.

Biotic Degradation Processes (Microbial Transformation)

In addition to photodegradation, nitrofurantoin can also be broken down by microorganisms in a process known as biotic degradation or microbial transformation. This is a critical pathway for the removal of the compound from soil and water environments.

Researchers have successfully isolated and identified several bacterial strains capable of degrading nitrofurantoin. mdpi.comresearchgate.netnih.gov These microorganisms have been found in various environments, including wastewater treatment plants. mdpi.com Some of the key identified strains include:

Serratia marcescens : This bacterium has demonstrated a high efficiency in removing nitrofurantoin, with some studies showing up to 96% removal over a 28-day period. researchgate.netnih.gov

Sphingobacterium thalpophilum : This strain, isolated from municipal wastewater treatment plant activated sludge, has also been identified as a nitrofurantoin degrader. mdpi.comlndb.lv

Ochrobactrum anthropi : Isolated from a rural wastewater treatment plant, this bacterium has shown significant nitrofurantoin removal capabilities, with nearly 90% utilization in two days in some experiments. mdpi.com

Stenotrophomonas acidaminiphila : This is another bacterial strain that has been studied for its ability to degrade nitrofurantoin. researchgate.netnih.gov

Pseudomonas indoloxydans : This strain has also been identified as being capable of degrading nitrofurantoin. researchgate.netnih.gov

Other identified strains include Sphingomonas paucimobilis and Rhizobium radiobacter. mdpi.com The isolation of these strains is a crucial step in understanding and potentially harnessing microbial processes for the bioremediation of nitrofurantoin-contaminated environments.

The removal of nitrofurantoin by microbial strains involves various cellular mechanisms and can be highly efficient. The process is often referred to as biodegradation or biotransformation, where the bacteria utilize the compound, leading to its breakdown.

The efficiency of nitrofurantoin removal varies among different microbial species. For example, Serratia marcescens has been reported to remove 96% of nitrofurantoin in 28 days. researchgate.netnih.gov In another study, Sphingomonas paucimobilis and Ochrobactrum antrophi utilized nearly 90% of the initial amount of the compound within two days. mdpi.com The removal efficiency for other strains like Sphingobacterium thalpophilum and Pseudomonas aeruginosa was observed to be around 70% and 50%, respectively, over a 28-day period. mdpi.com

The mechanisms of removal are complex and can involve changes in the bacterial cells themselves. For instance, contact with nitrofurantoin has been shown to cause modifications in the cell properties of some bacteria, including changes in membrane permeability and cell surface hydrophobicity. mdpi.com The biodegradation process leads to the formation of transformation products. In the case of nitrofurantoin, biotransformation products such as 1-Aminohydantoin (B1197227) and semicarbazide (B1199961) have been detected. researchgate.netnih.gov These transformation products can also have an effect on the bacterial cells. researchgate.net

Table 2: Nitrofurantoin Removal Efficiency by Various Microbial Strains

Microbial Strain Removal Efficiency Time Frame
Serratia marcescens ODW152 96% researchgate.netnih.gov 28 days
Sphingomonas paucimobilis K3a ~90% mdpi.com 28 days
Ochrobactrum antrophi K3b ~90% mdpi.com 28 days
Rhizobium radiobacter P4c 84% mdpi.com 28 days
Sphingobacterium thalpophilum P3d 70% mdpi.com 28 days
Pseudomonas aeruginosa P4a 50% mdpi.com 28 days

Identification of Microbial Biotransformation Products

The biodegradation of nitrofurantoin by various bacterial strains leads to the formation of several transformation products. Key among these are 1-aminohydantoin (AHD) and semicarbazide (SEM). researchgate.netnih.gov These metabolites are considered significant as they are stable and can be used as markers for the historical use of nitrofurantoin. researchgate.netmost.gov.bdscielo.br

Research has shown that bacterial strains such as Stenotrophomonas acidaminiphila, Pseudomonas indoloxydans, and Serratia marcescens are capable of degrading nitrofurantoin. researchgate.netnih.gov During this process, 1-aminohydantoin and semicarbazide have been identified as the primary biotransformation products. researchgate.netnih.gov The formation of these products indicates that the primary degradation pathway involves the reduction of the nitro group and subsequent cleavage of the molecule. It has been noted that these transformation products may exhibit increased cytotoxicity towards bacteria compared to the parent compound. researchgate.netnih.gov

In some microbial consortia, hydrazine (B178648) has also been detected as a biotransformation product of nitrofurantoin. researchgate.net The biodegradation pathways appear to be similar across different microbial communities, consistently leading to the formation of these stable metabolites. researchgate.net

Impact of Nitrofurantoin on Microbial Cell Properties

The presence of nitrofurantoin in the environment can significantly affect the physiological and structural characteristics of microbial cells. These interactions are complex and can vary between different bacterial species.

Alterations in Cell Membrane Permeability (Total and Inner)

Nitrofurantoin exposure can induce notable changes in the permeability of bacterial cell membranes. Studies have shown varied responses among different bacterial strains. For instance, in Sphingobacterium thalpophilum, a 24-hour exposure to nitrofurantoin resulted in a significant decrease in both total and inner membrane permeability. nih.govmdpi.comrepec.orgsciencegate.app Conversely, in Pseudomonas aeruginosa, the same exposure led to a statistically significant increase in both inner and total membrane permeability. nih.govmdpi.com

In other strains like Sphingomonas paucimobilis and Rhizobium radiobacter, nitrofurantoin caused a reduction in total membrane permeability. nih.gov The effect on the inner membrane permeability was not uniform across all tested strains. For example, in Ochrobactrum antrophi and Sphingobacterium thalpophilum, the inner membrane permeability decreased after contact with nitrofurantoin, while it increased in Rhizobium radiobacter and Pseudomonas aeruginosa. nih.gov The interaction of nitrofurantoin with the cell membrane can also be influenced by the presence of other substances, such as natural surfactants, which can alter the drug's effect on membrane permeability. mdpi.comnih.govresearchgate.net

Table 1: Effect of Nitrofurantoin on Bacterial Cell Membrane Permeability

Bacterial StrainChange in Total Membrane PermeabilityChange in Inner Membrane PermeabilityReference
Sphingobacterium thalpophilum P3dDecrease (from 86.7% to 48.3%)Decrease (from 0.49 to 0.42 µM min⁻¹) nih.govmdpi.comrepec.orgsciencegate.app
Pseudomonas aeruginosa P4aIncreaseIncrease nih.govmdpi.com
Sphingomonas paucimobilis K3aDecrease (from 31.4% to 21.7%)No significant change nih.gov
Rhizobium radiobacter P4cDecreaseIncrease nih.gov
Ochrobactrum antrophi K3bNot specifiedDecrease nih.gov
Changes in Cell Surface Hydrophobicity

Cell surface hydrophobicity (CSH) is another property of bacterial cells that can be altered by exposure to nitrofurantoin. This parameter is crucial as it can influence the bioavailability of compounds to microbial cells. nih.gov In a study involving five different microbial strains, the effects of nitrofurantoin on CSH were varied. For Sphingomonas paucimobilis, which initially had the highest CSH, exposure to nitrofurantoin caused a significant decrease in hydrophobicity. nih.gov In contrast, Sphingobacterium thalpophilum exhibited an increase in CSH after contact with the antibiotic. nih.govmdpi.comrepec.orgsciencegate.app These changes in surface properties can impact how bacteria interact with their environment and other substances.

Table 2: Changes in Cell Surface Hydrophobicity (CSH) upon Exposure to Nitrofurantoin

Bacterial StrainCSH without Nitrofurantoin (%)CSH with Nitrofurantoin (%)Reference
Sphingomonas paucimobilis K3a62.136.2 nih.gov
Sphingobacterium thalpophilum P3d28.339.7 nih.govmdpi.comrepec.orgsciencegate.app
Morphological and Structural Modifications of Bacterial Cells

Atomic force microscopy (AFM) has been instrumental in visualizing the morphological and structural changes in bacterial cells exposed to nitrofurantoin. researchgate.netnih.gov These studies have revealed significant modifications to the cell shape and surface structure. researchgate.netnih.gov For instance, long-term exposure to nitrofurantoin can cause bacteria to lose their original shape and appear inflated. nih.gov An increase in the average surface roughness of the cells has also been observed. nih.govresearchgate.net These structural alterations are indicative of cellular stress and damage caused by the antibiotic. researchgate.net The deformation of the bacterial cell wall has also been confirmed through transmission electron microscopy (TEM) imaging. mendeley.com

Zeta Potential and Particle Size Distribution Changes during Biodegradation

The process of nitrofurantoin biodegradation is accompanied by changes in the electrochemical properties and aggregation behavior of bacterial cells. Zeta potential, which is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, shows significant variations during the biodegradation of nitrofurantoin. researchgate.netnih.gov These changes in surface charge can influence how bacterial cells interact with each other and their environment.

Furthermore, studies have observed that bacterial cultures exposed to nitrofurantoin tend to have a broader particle size distribution compared to control cultures. researchgate.netnih.gov This is attributed to an increased tendency for cells to agglomerate or aggregate. researchgate.netnih.gov These changes in zeta potential and particle size distribution are further evidence of the significant physiological and structural impact that nitrofurantoin and its biodegradation process have on microbial communities. researchgate.net

Advanced Analytical and Computational Methodologies in Nitrofurantoin Research

Spectroscopic Analysis Techniques

Spectroscopic methods are pivotal in elucidating the molecular characteristics of nitrofurantoin (B1679001) and its interactions with biological macromolecules.

Fluorescence Spectroscopy for Molecular Interactions

Fluorescence spectroscopy is a powerful tool for investigating the binding of nitrofurantoin to proteins like human serum albumin (HSA) and bovine serum albumin (BSA). mdpi.comrsc.org When nitrofurantoin binds to HSA, it causes a noticeable decrease in the protein's intrinsic fluorescence intensity. mdpi.com This quenching is accompanied by a blue shift in the emission maximum, suggesting that the binding event alters the microenvironment around the tryptophan residue (Trp214) of HSA, making it more hydrophobic. mdpi.com

Studies have shown that the fluorescence quenching mechanism is static, indicating the formation of a stable complex between nitrofurantoin and the protein. mdpi.comrsc.org The binding constant (K_a) for the nitrofurantoin-BSA complex has been determined to be in the order of 10^6 L mol⁻¹, signifying a strong interaction. rsc.org Furthermore, competitive binding experiments using known site markers have revealed that nitrofurantoin primarily binds to Sudlow's site I in the hydrophobic pocket of subdomain IIA of HSA. mdpi.comresearchgate.net

The quenching of fluorescence is not limited to protein interactions. Nitrofurantoin can also quench the fluorescence of nitrogen-doped carbon dots (NCDs), a phenomenon that has been utilized for its quantitative detection. acs.orgnih.gov The fluorescence intensity of NCDs decreases progressively with increasing concentrations of nitrofurantoin, with a linear relationship observed over a specific concentration range. acs.orgnih.gov The quenching mechanism in this case has been attributed to a combination of static quenching and the inner filter effect (IFE). nih.govresearchgate.netbohrium.com

Table 1: Fluorescence Quenching Parameters for Nitrofurantoin Interactions

Interacting Species Quenching Mechanism Key Findings
Human Serum Albumin (HSA) Static Quenching Binding at Sudlow's site I, modification of Trp214 environment. mdpi.comresearchgate.net
Bovine Serum Albumin (BSA) Static Quenching High binding affinity (K_a ≈ 10^6 L mol⁻¹). rsc.org
Nitrogen-Doped Carbon Dots (NCDs) Static Quenching & Inner Filter Effect (IFE) Enables quantitative detection of nitrofurantoin. acs.orgnih.gov

Ultraviolet-Visible (UV-VIS) Spectroscopy for Binding and Spectral Shifts

UV-VIS spectroscopy provides complementary evidence for the interaction of nitrofurantoin with macromolecules. The UV-VIS spectrum of nitrofurantoin typically displays characteristic absorption bands. mdpi.com Upon interaction with HSA, these bands exhibit noticeable changes. mdpi.comresearchgate.net Specifically, a hypochromic shift (a decrease in absorbance) is observed for the band around 380 nm, which is associated with the π-π* transitions of the nitro-substituted furan (B31954) ring. mdpi.comresearchgate.net The presence of isosbestic points in the spectra during titration with HSA further confirms the formation of a complex between nitrofurantoin and the protein. mdpi.com

Similar spectral changes, including a decrease in molar absorptivity and a red shift (bathochromic shift) of 1–7 nm, are observed when nitrofurantoin interacts with DNA, suggesting an intercalative binding mode. sci-hub.se These spectral shifts are indicative of the close proximity of the nitrofurantoin chromophore to the DNA bases. sci-hub.se

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Hydrogen Bonding

FTIR spectroscopy is instrumental in examining the structural changes in both nitrofurantoin and the molecules it interacts with, particularly concerning hydrogen bonding. The FTIR spectrum of nitrofurantoin exhibits characteristic peaks corresponding to N–H stretching, vinyl C–H stretching, and carbonyl (C=O) groups. informahealthcare.com

When nitrofurantoin binds to HSA, subtle changes in the protein's secondary structure are observed. mdpi.comnih.gov Analysis of the Amide I' band of HSA shows a slight decrease in the α-helix content, indicating a minor conformational change upon binding. mdpi.comrsc.org These changes are attributed to the formation of hydrogen bonds and hydrophobic interactions between nitrofurantoin and the amino acid residues of the protein. nih.gov

FTIR studies of nitrofurantoin cocrystals, for instance with 4-hydroxybenzoic acid or melamine, have been crucial in confirming the formation of intermolecular hydrogen bonds. rsc.orgnih.gov For example, in the cocrystal with 4-hydroxybenzoic acid, interactions occur between the imide N–H of nitrofurantoin and the phenolic –OH of the coformer. rsc.org Similarly, in a cocrystal hydrate (B1144303) with melamine, hydrogen bonding is observed between the water molecule and a nitrogen atom of melamine. nih.gov These studies highlight the importance of hydrogen bonding in the crystal packing of nitrofurantoin and its derivatives. ua.pt

FT-Raman Spectroscopy for Vibrational Properties

FT-Raman spectroscopy, often used in conjunction with FTIR, provides detailed information about the vibrational properties of nitrofurantoin and its cocrystals. The Raman spectrum of pure nitrofurantoin shows distinct bands that are sensitive to intermolecular interactions. mdpi.com

In cocrystals, such as those formed with 4-aminobenzoic acid or in a salt with 4-dimethylaminopyridine (B28879), the vibrational modes of nitrofurantoin are altered. mdpi.combrad.ac.uk For instance, in the cocrystal with 4-aminobenzoic acid, shifts in the Raman bands associated with the carbonyl, carboxylic, nitro, and amino groups indicate their participation in hydrogen bond formation. mdpi.com The complete assignment of the Raman and infrared spectra of nitrofurantoin polymorphs has been achieved through computational methods, which account for the effects of intermolecular interactions in the crystal. ua.pt

Computational Chemistry and Molecular Modeling

Computational methods are increasingly being used to complement experimental data and provide a deeper, atomistic understanding of nitrofurantoin's interactions.

Protein-Ligand Docking Simulations (e.g., Nitrofurantoin-Human Serum Albumin Interactions)

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. In the case of nitrofurantoin, docking studies have been extensively used to investigate its interaction with HSA and other proteins like E. coli nitroreductase. mdpi.comajprd.comresearchgate.net

Docking simulations of nitrofurantoin with HSA have successfully predicted its binding within Sudlow's site I in subdomain IIA, which is consistent with experimental findings from fluorescence spectroscopy. mdpi.comresearchgate.netnih.govnih.gov These simulations reveal the specific amino acid residues involved in the interaction. For instance, the nitro group and the oxygen of the furan ring of nitrofurantoin form hydrogen bonds with Trp214 and Arg218, respectively, while the C=N-N unit of the hydantoin (B18101) moiety forms another hydrogen bond with Ser454. mdpi.comresearchgate.netnih.gov The nitrofurantoin ring is situated within a hydrophobic pocket of the subdomain. mdpi.com

The binding energy calculated from these simulations provides a quantitative measure of the interaction strength. For the nitrofurantoin-HSA complex, a favorable binding energy of -5.43 kcal/mol has been reported. nih.gov Docking studies have also been employed to investigate the binding of nitrofurantoin derivatives to E. coli nitroreductase, a key enzyme in its mechanism of action, with docking scores for various derivatives ranging from -5.9 to -8.8 Kcal/mol. ajprd.comajprd.com These computational insights are invaluable for the rational design of new nitrofurantoin-based drugs with enhanced biological potential. mdpi.comnih.gov

Table 2: Predicted Interacting Residues and Binding Energy from Docking Simulations of Nitrofurantoin with Human Serum Albumin

Interacting Residues Type of Interaction Predicted Binding Energy (kcal/mol)
Trp214 Hydrogen Bond -5.43 nih.gov
Arg218 Hydrogen Bond -5.43 nih.gov
Ser454 Hydrogen Bond -5.43 nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for Geometry and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular structure and reactivity of nitrofurantoin and its derivatives. rsc.org Researchers employ DFT to optimize molecular geometries, comparing the results with experimental data from crystallographic studies. mdpi.com Functionals such as B3LYP and wB97X-D are commonly used, with the choice of functional sometimes impacting the accuracy of the predicted geometric parameters when compared to crystallographic values. mdpi.comresearchgate.netrsc.org For instance, in a study of a nitrofurantoin-4-dimethylaminopyridine salt, the B3LYP functional provided a worthy approximation of the crystallographic values. mdpi.combrad.ac.uk These computational approaches allow for the investigation of various molecular forms and complexes, such as cocrystals, which are multicomponent crystals of an active pharmaceutical ingredient (API) and a coformer. rsc.orgresearchgate.net DFT calculations have been successfully used to study the hydrogen bonding patterns and vibrational properties of nitrofurantoin cocrystals with coformers like L-proline, 3-aminobenzoic acid, and melamine. rsc.orgrsc.orgnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a system to characterize chemical bonding, particularly hydrogen bonds. mdpi.comfrontiersin.org In studies of nitrofurantoin, QTAIM is employed to evaluate topological parameters at the bond critical points (BCPs) of hydrogen bonds. researchgate.netnih.gov These parameters include the electron density (ρ_BCP_), its Laplacian (∇²ρ_BCP_), and the total electron energy density (H_BCP_). rsc.orgnih.gov The signs of these values help to classify the nature of the interaction; for instance, in a nitrofurantoin-L-proline cocrystal, QTAIM analysis indicated that all interactions are medium and partially covalent in nature. rsc.org This technique has been consistently used alongside NBO analysis to confirm the presence and ascertain the strength of intermolecular hydrogen bonds in various nitrofurantoin salts and cocrystals. mdpi.comresearchgate.netrsc.org For example, in a nitrofurantoin-4-dimethylaminopyridine salt, QTAIM findings suggested that the N23–H24⋅⋅⋅N9 bond is a strong intermolecular hydrogen bond. mdpi.comresearchgate.net

Analysis of Global and Local Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electrophilicity Index)

Global and local reactivity descriptors, derived from conceptual DFT, are calculated to understand the chemical reactivity and stability of nitrofurantoin and its complexes. researchgate.net Key global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com

A smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability. mdpi.com Studies on nitrofurantoin cocrystals and salts consistently show that the formation of these complexes leads to a reduction in the HOMO-LUMO gap compared to the parent nitrofurantoin molecule, indicating that the resulting materials are chemically more reactive. mdpi.comrsc.orgnih.gov For example, the HOMO-LUMO gap decreases when moving from nitrofurantoin (NF) to its salt with 4-dimethylaminopyridine (NF-DMAP), rendering the salt more reactive. mdpi.combrad.ac.uk The electrophilicity index (ω) helps to predict whether a molecule will act as an electron acceptor or donor, confirming in one study that nitrofurantoin acts as an electron acceptor. mdpi.comresearchgate.net Local reactivity descriptors like Fukui functions are used to identify the specific reactive sites within the molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov

Calculated Global Reactivity Descriptors for Nitrofurantoin (NF) and its Salt (NF-DMAP) using B3LYP functional. mdpi.com
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Chemical Potential (μ) (eV)Hardness (η) (eV)Softness (S) (eV)-1Electrophilicity Index (ω) (eV)

Advanced Chemical Characterization Techniques

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Compound Analysis and Product Identification

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and selective technique for the quantification of nitrofurantoin and its metabolites in complex biological matrices. srce.hrnih.gov This method is widely used in pharmacokinetic and bioequivalence studies. srce.hrresearchgate.net

The methodology typically involves solid-phase extraction (SPE) to isolate the analyte from the matrix, such as human plasma. srce.hrresearchgate.net Chromatographic separation is often achieved on a reverse-phase column, like a C18 column, under isocratic conditions. srce.hr Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.netwaters.com For nitrofurantoin, quantification is commonly done by monitoring the transition of the deprotonated precursor ion to a specific product ion. srce.hr

Example of LC-MS/MS Parameters for Nitrofurantoin Analysis. srce.hrfigshare.com
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Nitrofurantoin237.0151.8Negative ESI
Nitrofurazone (Internal Standard)197.0123.9Negative ESI

This technique allows for very low limits of detection and quantification, often in the low ng/mL range, making it suitable for analyzing samples where the drug concentration is minimal. srce.hrresearchgate.net The method has been validated according to regulatory guidelines for use in clinical and food safety analysis, such as detecting residues in fish muscle. researchgate.netjfda-online.com

Bioanalytical Methodologies for Microbial Interactions

Investigating the interactions between nitrofurantoin and microorganisms is crucial for understanding its mechanism of action, degradation pathways, and the development of bacterial resistance. A variety of bioanalytical methods are employed for this purpose.

One approach involves the isolation of bacterial strains from environments like activated sludge to study their ability to degrade nitrofurantoin. mdpi.com The degradation efficiency of these isolates can be monitored over time using analytical techniques like HPLC. mdpi.com To assess the impact of nitrofurantoin on the bacteria themselves, researchers study changes in microbial cell properties. For example, modifications in cell surface hydrophobicity and membrane permeability have been observed in bacteria upon exposure to the drug. mdpi.com

More advanced techniques like untargeted metabolomics are used to gain a deeper understanding of nitrofurantoin's mode of action and resistance mechanisms. asm.org By profiling the changes in a bacterium's metabolome after exposure to nitrofurantoin, scientists can identify metabolic pathways that are significantly affected. asm.org This approach has been used on Klebsiella pneumoniae, revealing that the drug's presence alters pathways related to carbohydrate, amino acid, and lipid metabolism. asm.org Furthermore, genomic and transcriptomic analyses, such as whole-genome sequencing (WGS) and qPCR, can identify mutations and changes in gene expression (e.g., in nitroreductase genes like nfsB or efflux pump regulators) that confer resistance. asm.org Classical microbiological methods, such as determining minimum inhibitory concentrations (MIC) by agar (B569324) dilution or the Kirby-Bauer disk diffusion method, remain fundamental for assessing the susceptibility of bacterial isolates to nitrofurantoin. researchgate.netnih.gov

Flow Cytometry for Cellular Dynamics and Cytotoxicity Assessment

Flow cytometry is a powerful laser-based technology used for the high-throughput analysis of cells in a fluid stream. It provides rapid, quantitative measurements of individual cells, making it an invaluable tool for assessing cellular dynamics and cytotoxicity following exposure to antimicrobial agents like Nitrofurantoin.

Research on Escherichia coli has demonstrated the utility of flow cytometry in antimicrobial susceptibility testing (AST). researchgate.netresearchgate.net By monitoring changes in cell number and fluorescence signals after a short incubation period with Nitrofurantoin, researchers can rapidly determine the susceptibility of a bacterial strain. researchgate.netresearchgate.net For instance, the technique can detect and quantify the susceptibility of uropathogenic E. coli strains to Nitrofurantoin within hours. researchgate.net However, it is noted that Nitrofurantoin's inherent light absorption properties can interfere with the laser used in flow cytometry, which may require consideration during experimental design. researchgate.net

The primary findings from flow cytometry studies include:

Quantitative Cytotoxicity: Measurement of bacterial cell death and injury upon exposure to Nitrofurantoin and its metabolites. nih.govresearchgate.net

Rapid Susceptibility Testing: Fast determination of bacterial sensitivity to Nitrofurantoin, offering an advantage over traditional culture-based methods. researchgate.netresearchgate.net

Cellular State Analysis: Provides insights into the physiological state of bacterial populations, identifying shifts between active, mid-active, and dead states. researchgate.net

Atomic Force Microscopy (AFM) for Cell Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. researchgate.net It is uniquely suited for studying biological samples, including living cells, under physiological conditions. medsci.org In Nitrofurantoin research, AFM has been instrumental in visualizing the direct morphological and nanomechanical consequences of the antibiotic's interaction with bacterial cells. researchgate.netnih.gov

Studies have shown that exposure to Nitrofurantoin induces significant modifications to the cell shape and surface structure of bacteria such as Serratia marcescens. nih.govresearchgate.net These changes are visible in AFM images, revealing alterations in the fine architecture of the microbial cell envelope at the nanoscale. researchgate.net

Furthermore, AFM has been used to analyze the nanomechanical changes in probiotic Lactobacillus strains exposed to Nitrofurantoin. nih.gov These investigations recorded notable changes in cell morphology, topography, and adhesion parameters. The findings suggest that Nitrofurantoin can affect the properties of non-target microorganisms, which might impair their ability to form biofilms. nih.gov AFM has also been used to study the conformational changes of proteins like bovine serum albumin (BSA) upon interaction with Nitrofurantoin. rsc.org

Key research findings from AFM studies are summarized below.

Bacterial Strain / MoleculeObserved Effect of NitrofurantoinSpecific Measurement/ObservationReference
Serratia marcescensModification of cell shape and surface structureVisual changes in cell envelope architecture nih.govresearchgate.net
Lactobacillus strainsAlteration of nanomechanical properties and morphologyIncrease in cell longitude (up to 2.58 μm), increase in profile height (by ~0.50 μm), decrease in adhesion force (up to 13.58 nN) nih.gov
Bovine Serum Albumin (BSA)Interaction and conformational changesUsed to explore the interaction of Nitrofurantoin with the protein rsc.org

Zeta Potential and Particle Size Distribution Measurements for Colloidal Properties

Zeta potential and particle size distribution are critical parameters for characterizing colloidal systems, such as nanoparticle-based drug delivery platforms. ajol.info Zeta potential measures the magnitude of the electrostatic charge at the particle surface, indicating the stability of a colloidal dispersion, while particle size analysis determines the dimensions and uniformity of the particles. ajol.infoimpactfactor.org These measurements are vital for understanding the behavior of Nitrofurantoin formulations.

In the development of advanced drug delivery systems for Nitrofurantoin, these analytical techniques are routinely applied. For example, a study on a Nitrofurantoin cyclodextrin (B1172386) nanosponge complex designed to enhance solubility reported specific colloidal properties. impactfactor.org Another investigation focused on Nitrofurantoin-loaded cubosomes for potential repositioning in cancer management also characterized these parameters. nih.gov

Furthermore, research into the bacterial biodegradation of Nitrofurantoin revealed that exposure to the drug led to a broader particle size distribution in bacterial cultures. nih.govresearchgate.net This was attributed to an increase in cell agglomeration or aggregation. nih.govresearchgate.net During this biodegradation process, the zeta potential of the bacterial cells also showed significant variations. nih.govresearchgate.net

The table below presents data from studies on different Nitrofurantoin formulations.

Nitrofurantoin FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Cyclodextrin Nanosponge Complex (1:8 ratio of β-CD to DPC)324.78 ± 10.450.196 ± 0.054-20.59 ± 0.4 impactfactor.org
Optimized Cubosome Formulation (S6)45.5 ± 1.1Not specifiedNot specified nih.gov

Theoretical Pharmacodynamics and Pharmacokinetics of Nitrofurantoin Sodium

In Silico and In Vitro Pharmacodynamic Modeling

The antimicrobial efficacy of nitrofurantoin (B1679001) is intrinsically linked to its unique mechanism of action, which serves as the foundation for theoretical and computational predictive models. The prevailing theoretical model posits that nitrofurantoin acts as a prodrug, requiring intracellular reduction by bacterial enzymes, specifically flavoproteins like nitroreductases (NfsA and NfsB), to become active. nih.govpatsnap.com This enzymatic reduction generates a cascade of highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine. nih.govpatsnap.com

These reactive species are theorized to exert their antimicrobial effect through a multi-targeted approach, indiscriminately attacking various cellular macromolecules. patsnap.comnih.gov Theoretical models of its efficacy are built on the premise of this broad-based mechanism, which includes:

Damage to Bacterial DNA: The reactive intermediates can interact with DNA, causing strand breakage and inhibiting replication, which ultimately prevents bacterial proliferation. patsnap.comresearchgate.net

Inhibition of Protein Synthesis: The intermediates bind non-specifically to bacterial ribosomal proteins and other macromolecules, disrupting the synthesis of essential proteins required for growth and function. researchgate.netmdpi.com

Interference with Metabolic Pathways: The drug's active metabolites are known to inhibit crucial enzymes involved in the citric acid cycle and cell wall synthesis. patsnap.comresearchgate.net

This multifaceted mechanism is a key theoretical reason for the historically low levels of acquired bacterial resistance to nitrofurantoin, as simultaneous mutations would be required to overcome all targets. mdpi.comresearchgate.net

In silico approaches leverage this theoretical framework to predict antimicrobial susceptibility. Machine learning algorithms, such as random forest models, have been developed to predict nitrofurantoin susceptibility with high accuracy. nih.gov These models integrate various data points, including patient history and previous culture results, to forecast the likelihood of an isolate being susceptible. For instance, a random forest model demonstrated an area under the curve-receiver operating characteristic (AUC-ROC) of 0.941 in predicting nitrofurantoin susceptibility, indicating excellent predictive performance. nih.gov Molecular docking studies, another in silico tool, are used to model the interaction between nitrofurantoin (and its derivatives) and its target bacterial enzymes, like E. coli nitroreductase, to predict binding affinity and potential efficacy. researchgate.netajprd.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the physicochemical properties of a series of compounds with their biological activities. For nitrofuran derivatives, including nitrofurantoin, QSAR studies have been instrumental in elucidating the structural features essential for their antimicrobial and genotoxic effects, thereby guiding the design of new analogues.

Several QSAR studies on nitrofuran derivatives have identified three critical factors that govern their activity: electronic, hydrophobic, and steric properties. nih.gov A key electronic feature is the charge on the carbon atom attached to the nitro group, which supports a mechanism involving the opening of the furan (B31954) ring for the compound to exert its effect. nih.gov The reduction of the nitro group is a necessary activation step, and electronic parameters like the reduction potential are significant descriptors in QSAR models. nih.gov

Hydrophobicity, often represented by the partition coefficient (log P), is another crucial descriptor. It influences the compound's ability to cross bacterial cell membranes to reach its intracellular targets. nih.gov Steric factors, described by parameters like molar refractivity (MR), relate to the size and shape of the molecule and its substituents, which affect how the compound fits into the active site of the target bacterial nitroreductases. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by creating 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions. mdpi.comnih.gov These models have been successfully applied to series of nitrofuranyl compounds, yielding models with high predictive ability for designing derivatives with enhanced activity. mdpi.comnih.gov

Table 1: Key Physicochemical Descriptors in QSAR Models for Nitrofuran Derivatives
Descriptor TypeSpecific DescriptorInfluence on Antimicrobial/Genotoxic ActivityRationale
ElectronicCharge on C2 atom (qc2)Significant contributor; specific charge distribution is critical. nih.govSupports a furan ring-opening mechanism required for genotoxicity. nih.gov
ElectronicReduction Potential (E)Important factor; ease of reduction correlates with activity. nih.govThe drug must be reduced by bacterial nitroreductases to form active metabolites. nih.gov
HydrophobicPartition Coefficient (log P)Positively correlated with activity. nih.govAffects the molecule's ability to penetrate bacterial cell membranes. nih.gov
StericMolar Refractivity (MR)Influences activity, indicating the importance of molecular size and shape. nih.govDetermines the fit of the molecule within the active site of target enzymes. nih.gov
Steric/ElectrostaticCoMFA/CoMSIA FieldsProvides 3D maps of favorable and unfavorable regions. mdpi.comnih.govGuides the placement of substituents to optimize interactions with the target receptor. mdpi.comnih.gov

Protein Binding Dynamics and Biophysical Interactions

The interaction of nitrofurantoin with plasma proteins is a critical determinant of its pharmacokinetic profile. Human Serum Albumin (HSA), the most abundant plasma protein, is the primary carrier for many drugs. nih.govajprd.com Biophysical studies have shown that nitrofurantoin binds to HSA with a moderate and reversible affinity. nih.gov The binding constant (K) at physiological temperature (310 K) is approximately 4.10 × 10⁴ L/mol, indicating that the complex is stable enough for transport but allows for the drug's release. nih.gov

Spectroscopic and molecular docking studies have precisely identified the primary binding site for nitrofurantoin on HSA as Sudlow's site I, which is located in the hydrophobic cavity of subdomain IIA. nih.govmdpi.comnih.gov This site is a common binding location for many heterocyclic and negatively charged compounds. nih.gov

The molecular interactions driving the formation of the nitrofurantoin-HSA complex are multifaceted. nih.gov They are not exclusively hydrophobic but also involve significant polar interactions. nih.gov Molecular modeling has revealed the formation of specific hydrogen bonds between nitrofurantoin and amino acid residues within the binding pocket. nih.govnih.gov Key interactions include:

A hydrogen bond between the nitro group of nitrofurantoin and the residue Trp214. nih.gov

A hydrogen bond between the oxygen of the furan ring and Arg218. nih.gov

A hydrogen bond between the hydantoin (B18101) portion of the molecule and Ser454. nih.gov

These interactions, combined with the placement of the nitrofurantoin ring within the hydrophobic pocket, stabilize the complex and facilitate the drug's transport in the bloodstream. nih.gov

Table 2: Summary of Nitrofurantoin Interaction with Human Serum Albumin (HSA)
ParameterFindingMethodologyReference
Primary Binding SiteSudlow's site I (Subdomain IIA)Fluorescence Spectroscopy, Molecular Docking nih.govnih.gov
Binding Constant (K)4.10 ± 0.02 × 10⁴ L/mol (at 310 K)Fluorescence Spectroscopy nih.gov
ThermodynamicsSpontaneous reaction (ΔG < 0)Van't Hoff Plot Analysis researchgate.net
Key Interacting ResiduesTrp214, Arg218, Ser454Molecular Docking nih.govnih.gov
Primary Interaction ForcesHydrogen Bonds, Hydrophobic InteractionsThermodynamic Analysis, Molecular Docking nih.gov

The binding of a small molecule ligand to a protein can sometimes induce significant conformational changes in the protein's secondary structure. However, in the case of nitrofurantoin's interaction with Human Serum Albumin (HSA), the induced structural changes are minimal. nih.govnih.gov

While the changes are subtle, some alterations have been noted. Specifically, a slight decrease in the percentage of the α-helix structure of HSA has been observed upon complex formation with nitrofurantoin. nih.gov This suggests that while the global fold of the albumin remains intact, the binding event causes localized perturbations. These minor conformational adjustments are likely necessary to accommodate the drug within the binding pocket of Sudlow's site I. nih.gov The flexibility of this binding site allows it to bind various molecules, inducing small but specific changes in the protein's secondary structure content. nih.gov

Table 3: Effect of Nitrofurantoin Binding on HSA Secondary Structure
Structural ElementChange upon BindingMethod of ObservationReference
Overall Secondary StructureLittle to no significant changeFTIR Spectroscopy (Amide I' band analysis) nih.govmdpi.comnih.gov
α-Helix ContentSlight decreaseFTIR Spectroscopy (Curve-fitting of Amide I') nih.gov
β-Sheet, Turns, Random CoilNot reported to have significant changesFTIR Spectroscopy nih.gov

Theoretical Aspects of Metabolic Pathways (Excluding Clinical Human Metabolism)

The metabolic transformation of nitrofurantoin is fundamental to its biological activity and environmental fate. Excluding clinical human metabolism, theoretical and experimental studies focus on its activation by target microorganisms and its degradation in environmental systems.

The core of nitrofurantoin's antibacterial action is a metabolic activation pathway within the target bacterial cell. nih.gov The parent compound is a prodrug that undergoes enzymatic reduction, primarily by bacterial flavoproteins known as nitroreductases. patsnap.com This process is a reductive metabolic pathway that generates highly reactive intermediates. nih.gov The antibacterial activity is therefore dependent on the metabolic capacity of the bacteria themselves.

In a non-clinical context, the metabolism of nitrofurantoin is also studied from an environmental perspective, focusing on its degradation by microorganisms and abiotic processes. Studies have identified environmental bacterial strains capable of metabolizing nitrofurantoin. For example, species such as Rhizobium radiobacter, Pseudomonas aeruginosa, and Sphingobacterium thalpophilum have been shown to degrade nitrofurantoin, with removal rates ranging from 50% to 90% over a 28-day period in laboratory settings. nih.gov This indicates that microbial enzymatic systems in the environment can act on the compound, breaking it down.

Abiotic degradation pathways also contribute to the transformation of nitrofurantoin. Hydrolytic degradation is a key process that is highly dependent on pH and temperature. researchgate.net Theoretical degradation pathways proposed based on these studies include:

Cleavage of the N-N single bond: This can occur following the protonation of the nitrofurantoin molecule. researchgate.net

Heterocyclic non-aromatic ring cleavage: The hydantoin ring can be opened through hydrolysis. researchgate.net

Reduction of the non-aromatic heterocyclic ring: This represents another potential transformation pathway. researchgate.net

Hydrolysis follows first-order kinetics, with the rate being significantly faster in neutral and alkaline conditions compared to acidic conditions. researchgate.net For instance, the half-life at 20°C can range from 0.5 days at pH 9 to 3.9 years at pH 4, highlighting the profound influence of environmental conditions on its metabolic fate. researchgate.net

Reductive Metabolism in Isolated Enzymatic Systems

The antimicrobial action of nitrofurantoin is not inherent to the parent molecule but is a consequence of its reductive metabolism within the target bacterial cell. This bioactivation is catalyzed by a group of enzymes known as nitroreductases. In bacteria, particularly Escherichia coli, two main types of oxygen-insensitive nitroreductases, designated NfsA and NfsB, are responsible for this process. nih.govasm.orgasm.org These enzymes utilize flavin mononucleotide (FMN) as a cofactor and NADPH or NADH as a source of reducing equivalents to carry out the stepwise reduction of the nitro group on the furan ring of nitrofurantoin. nih.gov

The metabolic cascade generates several highly reactive, short-lived intermediates, including nitro-anion-free radicals and hydroxylamine. nih.gov These intermediates are cytotoxic and are responsible for the broad-spectrum antimicrobial effects of nitrofurantoin, as they can non-specifically damage a variety of cellular macromolecules. wikipedia.org The primary nitroreductase, NfsA, is NADPH-dependent, while the minor component, NfsB, can utilize either NADH or NADPH. nih.gov

In mammalian systems, a similar reductive metabolism of nitrofurantoin can occur, mediated by enzymes such as NADPH-cytochrome P450 reductase. nih.govnih.govresearchgate.net This enzyme, found in various tissues, can catalyze a one-electron reduction of nitrofurantoin, leading to the formation of a nitrofurantoin radical. nih.govresearchgate.net In the presence of oxygen, this radical can participate in redox cycling, a process that regenerates the parent nitrofurantoin molecule while producing reactive oxygen species (ROS) like superoxide (B77818) anion and hydrogen peroxide. nih.govresearchgate.net This process is dependent on NADPH and can be inhibited by substances like diphenyleneiodonium. nih.gov While this metabolic pathway exists in mammals, the activation of nitrofurantoin is significantly more rapid and efficient within bacterial cells, which accounts for its selective toxicity towards bacteria. wikipedia.org

Table 1: Key Enzymatic Systems in the Reductive Metabolism of Nitrofurantoin

Enzyme System Organism Cofactor(s) Key Products Reference
NfsA Nitroreductase Bacteria (e.g., E. coli) NADPH, FMN Reactive intermediates (nitro-anion radicals, hydroxylamine) nih.gov
NfsB Nitroreductase Bacteria (e.g., E. coli) NADH or NADPH, FMN Reactive intermediates (nitro-anion radicals, hydroxylamine) nih.gov
NADPH-Cytochrome P450 Reductase Mammals NADPH Nitrofurantoin radical, Reactive Oxygen Species (ROS) nih.govnih.govresearchgate.net

Formation of Metabolites (e.g., Aminofurantoin) and their Properties

The reductive metabolism of nitrofurantoin ultimately leads to the formation of more stable, reduced metabolites. The principal and most well-documented of these is aminofurantoin (B1242050). nih.govinchem.org This compound is the result of the complete reduction of the nitro group to an amino group. Following oral administration, a small fraction of the nitrofurantoin dose, estimated to be between 0.8% and 1.8%, is metabolized to aminofurantoin. drugbank.comnih.gov

The precise antibacterial activity and other properties of aminofurantoin are not as extensively characterized as the parent compound. However, it is generally considered to be an inactive metabolite, with the antibacterial efficacy of nitrofurantoin being attributed to the highly reactive intermediates formed during its reduction rather than the final stable metabolites. pharmacompass.com The formation of aminofurantoin is a key step in the detoxification and elimination of the drug. nih.govinchem.org In addition to aminofurantoin, a small percentage (less than 0.9%) of a nitrofurantoin dose may be converted to other, less characterized metabolites. drugbank.com

Table 2: Metabolites of Nitrofurantoin

Metabolite Percentage of Dose Known Properties Reference
Aminofurantoin 0.8% - 1.8% Considered an inactive, reduced metabolite. nih.govinchem.orgdrugbank.comnih.gov
Other Metabolites ≤ 0.9% Less characterized. drugbank.com

pH Dependency of Antimicrobial Activity

The antimicrobial efficacy of nitrofurantoin is significantly influenced by the pH of the surrounding environment, a factor of particular relevance given its concentration and action in the urinary tract. nih.govfrontiersin.org Research has consistently demonstrated that the bactericidal activity of nitrofurantoin against common uropathogens, such as Enterobacteriaceae, is enhanced in acidic conditions. oup.comoup.comnih.gov

Studies have shown that at lower pH levels (e.g., 5.5 to 6.5), which can be typical of urine, significantly lower concentrations of nitrofurantoin are required to achieve a bactericidal effect compared to more neutral or alkaline pH levels (e.g., 7.5 to 8.5). oup.comnih.gov For instance, against E. coli, bactericidal effects have been observed at concentrations as low as 0.5 times the minimum inhibitory concentration (MIC) at a pH of 5.5-6.5. oup.comoup.com In contrast, at a pH of 7.5, a concentration of at least 2 times the MIC was required for the same effect, and at a pH of 8.5, only much higher concentrations (≥16 times the MIC) were bactericidal. oup.comoup.com This pH-dependent activity is a critical consideration in the therapeutic application of nitrofurantoin. nih.gov

**Table 3: pH-Dependent Bactericidal Concentrations of Nitrofurantoin against *E. coli***

pH Level Required Bactericidal Concentration (as a multiple of MIC) Reference
5.5 - 6.5 ≥ 0.5 x MIC oup.comoup.comresearchgate.net
7.5 ≥ 2 x MIC oup.comoup.comresearchgate.net
8.5 ≥ 16 x MIC oup.comoup.com

Future Directions in Nitrofurantoin Sodium Research

Advancements in Understanding Complex Multi-Target Mechanisms

A significant area of future research lies in fully elucidating the multifaceted mechanism of action of nitrofurantoin (B1679001). For years, its effectiveness has been ascribed to a complex and non-specific mode of action following intracellular reduction by bacterial nitroreductases. nih.govpatsnap.com This process generates highly reactive electrophilic intermediates that disrupt a variety of vital cellular processes. drugbank.compatsnap.com

Key research highlights include:

Broad Cellular Disruption: The reactive intermediates of nitrofurantoin are known to inhibit the synthesis of DNA, RNA, proteins, and other essential metabolites. nih.gov They can cause damage to bacterial DNA and interfere with ribosomal proteins, thereby halting protein synthesis. patsnap.com

Multiple Targets: The ability of nitrofurantoin to act on many targets at once is a key reason for the slow development of bacterial resistance. drugbank.com

Unraveling Precision: Despite this general understanding, the precise molecular targets and the full spectrum of their interactions remain poorly defined. nih.gov Future research will likely employ advanced proteomics, metabolomics, and genetic screening techniques to identify the complete set of bacterial proteins and pathways that are directly inhibited by activated nitrofurantoin. A deeper understanding of this complex mechanism is crucial for predicting and overcoming resistance, as well as for designing new drugs. researchgate.net

Strategies for Overcoming and Mitigating Resistance Mechanisms at the Molecular Level

While nitrofurantoin resistance remains relatively low, its emergence is a growing concern. researchgate.net The primary resistance mechanisms involve mutations in the genes nfsA and nfsB, which encode the nitroreductase enzymes responsible for activating the drug. nih.govfrontiersin.orgscienceopen.com Overexpression of efflux pumps, such as OqxAB, can also contribute to resistance. nih.gov

Future strategies to combat resistance are being explored at the molecular level:

Efflux Pump Inhibition: One approach is the development of compounds that can inhibit the efflux pumps responsible for pumping nitrofurantoin out of the bacterial cell. Research has shown that efflux pumps like AcrAB and OqxAB contribute significantly to resistance in species such as K. pneumoniae. nih.gov

Collateral Sensitivity: A promising area of research is the phenomenon of collateral sensitivity, where resistance to one class of antibiotics leads to hypersusceptibility to another. plos.org Studies have shown that bacterial mutants resistant to antibiotics like tigecycline (B611373) or mecillinam (B1665348) can become more sensitive to nitrofurantoin. plos.org This is often due to the overexpression of nitroreductase enzymes in these resistant strains. plos.org This knowledge could be used to design rational, sequential antibiotic treatments that exploit these trade-offs to prevent the evolution of multi-drug resistance.

Bypassing Activation: Another avenue involves designing nitrofurantoin derivatives that may not require activation by the nfsA/nfsB nitroreductases or can be activated by alternative pathways, thus circumventing the most common resistance mechanism.

Development of Novel Analogs based on Structure-Activity Insights

Structure-activity relationship (SAR) studies are fundamental to developing novel nitrofurantoin analogs with improved properties. nih.gov By systematically modifying the nitrofurantoin scaffold, researchers aim to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Recent research has yielded significant insights:

Improved Lipophilicity and Potency: A series of n-alkyl and benzyl (B1604629) analogs of nitrofurantoin were synthesized to improve its ability to penetrate host cell membranes. sci-hub.se Research found that analogs with longer aliphatic chains (n ≥ 6) displayed good activity against Mycobacterium tuberculosis, with one analog containing an eight-carbon chain being 30-fold more potent than the parent drug. sci-hub.sesci-hub.se

Targeting Other Pathogens: Analogs have also been developed and tested against trypanosomes, the parasites that cause African trypanosomiasis. dntb.gov.uamdpi.com SAR analysis revealed that trypanocidal activity was related to the length of the aliphatic chain and the electronegativity of substituents. dntb.gov.uamdpi.com Analogs with 11- and 12-carbon chains showed the highest activity in vitro. mdpi.com

Cytotoxicity and Selectivity: A critical aspect of analog development is ensuring low cytotoxicity to human cells. Studies have shown that many synthesized analogs were less cytotoxic than the parent nitrofurantoin compound. sci-hub.se The n-octyl analogue, for instance, was found to be 100-fold more selective towards mycobacteria than host cells. sci-hub.se

These findings demonstrate that targeted chemical modifications can significantly enhance the therapeutic profile of nitrofurantoin, opening avenues for its use against a wider range of infectious diseases, including tuberculosis. sci-hub.sesci-hub.se

Comprehensive Environmental Risk Assessment Methodologies for Pharmaceutical Compounds

The widespread use of pharmaceuticals like nitrofurantoin has led to their detection in the environment, raising concerns about their potential ecological impact. whiterose.ac.uk Current environmental risk assessments are often limited, and there is a growing need for more comprehensive methodologies. whiterose.ac.ukgeneesmiddeleninformatiebank.nlhpra.ie

Future research in this area will focus on:

Photodegradation and Toxicity of Byproducts: Studies have investigated the photolysis of nitrofurantoin in water, showing that it degrades under light. rsc.org Importantly, the toxicity of the resulting photoproducts was found to be lower than that of the parent compound. rsc.org Future assessments must consider not just the parent drug but the entire lifecycle of the compound in the environment, including its degradation products.

Advanced Removal Technologies: Research is also exploring effective methods for removing nitrofurantoin from water sources. The photo-Fenton process, an advanced oxidation technology, has been shown to effectively degrade and mineralize nitrofurantoin in water, completely removing its antimicrobial activity within minutes. tandfonline.com

Holistic Risk Models: There is a move towards higher-tier spatial exposure models and holistic frameworks for prioritizing which pharmaceuticals pose the greatest environmental risk. whiterose.ac.uk This involves integrating data on usage, wastewater treatment removal rates, and in-stream attenuation to create more accurate predictions of environmental concentrations and potential risks. whiterose.ac.uk Such comprehensive models will be essential for the responsible stewardship of nitrofurantoin and other pharmaceuticals.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating research into nitrofurantoin. This integrated approach allows for more efficient and targeted investigations, from drug design to understanding its physiological behavior.

Key examples of this integration include:

Predicting Physicochemical Properties: Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are being used alongside experimental techniques like spectroscopy to study and predict the solubility, crystal structure, and permeability of nitrofurantoin and its cocrystals. mdpi.comacs.org This helps in designing formulations with improved properties.

Rational Drug Design and Screening: Computational screening is a powerful tool for identifying potential coformers that can create stable cocrystals with nitrofurantoin, a method that has been validated experimentally. mdpi.com Similarly, computational studies are used to understand the mechanisms of chemical synthesis, explaining why certain methods are more efficient. rsc.org

Pharmacokinetic Modeling: Physiologically based pharmacokinetic (PBPK) models are being developed to predict the distribution and elimination of nitrofurantoin in the body. nih.gov These models integrate experimental data from various sources to simulate drug concentrations in different organs, providing mechanistic insights that can help predict kinetics in humans and specific patient populations. nih.gov

This combination of in silico and in vitro/in vivo research provides a powerful paradigm for future studies, enabling a more rapid and resource-efficient path to optimizing drug therapy and developing next-generation nitrofurantoin-based agents.

Q & A

Q. What are the critical physicochemical properties of nitrofurantoin sodium that influence its experimental design in pharmacological studies?

Nitrofurantoin sodium's solubility profile (e.g., 47 mg/mL in DMSO at 25°C, insolubility in water/ethanol) directly impacts formulation stability and bioavailability. Researchers must account for its hygroscopic nature and degradation susceptibility in aqueous environments. Methodologically, dissolution protocols (e.g., USP Test 2/3 with pH-adjusted media) are essential for mimicking physiological conditions . Pre-formulation studies should prioritize solubility enhancement strategies, such as co-solvent systems or pH adjustment, to maintain therapeutic efficacy .

Q. How do variations in nitrofurantoin’s crystalline forms (anhydrate vs. monohydrate) affect dissolution kinetics and experimental reproducibility?

The monohydrate form exhibits slower dissolution rates compared to the anhydrous form due to altered crystal lattice energy. Researchers must standardize crystalline forms in dissolution studies using validated USP methods (e.g., acid-to-buffer media transitions in Test 2) to ensure consistency. Analytical techniques like HPLC (λ = 375 nm) or polarography are recommended for quantifying dissolution profiles .

Q. What validated analytical methods are available for quantifying nitrofurantoin sodium in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used for plasma/urine analysis, offering sensitivity at low µg/mL ranges. Polarographic and electrochemical methods are alternatives for detecting nitro-group reduction products. Method validation should include recovery studies in spiked biological samples to address matrix interference .

Advanced Research Questions

Q. How can computational approaches predict nitrofurantoin cocrystal formation, and what experimental validation is required?

Ab initio molecular dynamics simulations can screen coformers (e.g., amino acids, carboxylic acids) by calculating intermolecular interaction energies. Successful cocrystal prediction (e.g., 89/145 coformers validated experimentally) requires cross-verification via X-ray diffraction and dissolution testing. Researchers must optimize stoichiometric ratios and assess stability under accelerated storage conditions .

Q. What methodological considerations resolve contradictions in nitrofurantoin’s efficacy data across in vitro and in vivo models?

Discrepancies often arise from differences in bacterial metabolism (e.g., nitrofuran reductase activity) and host pharmacokinetics. To address this, use standardized bacterial strains (e.g., E. coli ATCC 25922) in MIC assays and validate in vivo models (e.g., ICR mice) with controlled dosing (20–100 mg/kg oral). Pharmacokinetic studies should measure urinary excretion rates to correlate with therapeutic outcomes .

Q. How do USP dissolution protocol updates (e.g., Test 3 addition) impact bioequivalence assessments for nitrofurantoin formulations?

The 2006 USP revision introduced Test 3 to accommodate FDA-approved products, requiring dual-stage dissolution (acid → pH 7.5 buffer). Researchers must compare dissolution profiles (f2 similarity factor) across protocols and correlate with in vivo absorption data. Analytical parameters (e.g., RSD ≤2% for UV detection) ensure reproducibility in bioequivalence studies .

Q. What experimental strategies mitigate nitrofurantoin’s oxidative toxicity in pulmonary cell lines?

In vitro models (e.g., HeLa cells treated with 5–40 µM nitrofurantoin) require antioxidant pre-treatment (e.g., N-acetylcysteine) to neutralize reactive oxygen species. Researchers should integrate transcriptomic analysis (e.g., Nrf2 pathway activation) and cytotoxicity assays (MTT/LDH) to quantify oxidative damage and validate protective interventions .

Methodological Resources

  • Dissolution Testing : Follow USP guidelines for media preparation (0.01 N HCl → pH 7.5 buffer) and UV calibration .
  • Cocrystal Screening : Use Cambridge Structural Database (CSD) references and DFT calculations for coformer selection .
  • Toxicity Assays : Standardize cell culture conditions (e.g., 24-hour exposure, serum-free media) to minimize variability .

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